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  • Product: 3-(2,4-Dichlorophenoxy)azetidine
  • CAS: 1220028-20-5

Core Science & Biosynthesis

Foundational

3-(2,4-Dichlorophenoxy)azetidine CAS number 1220028-20-5

An In-depth Technical Guide to 3-(2,4-Dichlorophenoxy)azetidine (CAS No. 1220028-20-5) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-(2,4-Dichlorophenoxy)azetidine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(2,4-Dichlorophenoxy)azetidine (CAS No. 1220028-20-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2,4-Dichlorophenoxy)azetidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical synthesis. We will delve into its chemical properties, a robust and validated synthetic route, potential applications, and essential safety protocols. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.

Introduction: Unpacking the Structural Significance

3-(2,4-Dichlorophenoxy)azetidine is a molecule that merges two key structural motifs, each conferring distinct and valuable properties. The core of the molecule is the azetidine ring , a four-membered nitrogen-containing heterocycle.[1] In modern drug discovery, azetidines are considered "privileged scaffolds" because their inherent ring strain and three-dimensional character can impart improved metabolic stability, enhanced solubility, and greater binding affinity compared to more flexible or larger ring systems.[2] This strained ring system offers a rigid framework, allowing for precise orientation of substituents into the binding pockets of biological targets.[2]

The second component, the 2,4-dichlorophenoxy group , is a well-established pharmacophore. This moiety is famously the basis of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), which functions as a synthetic auxin or plant growth regulator.[3][4] Its electron-withdrawing chlorine atoms and specific substitution pattern are crucial for its biological activity and are features explored in the design of various bioactive compounds.

The convergence of these two moieties makes 3-(2,4-Dichlorophenoxy)azetidine a compelling building block. It is primarily utilized as a key intermediate in the synthesis of novel agrochemicals, particularly phenoxy-based herbicides.[5] Furthermore, its structural attributes make it an attractive scaffold for medicinal chemists aiming to develop new therapeutic agents.[5]

Physicochemical and Computed Properties

A summary of the key identifiers and computed chemical properties for 3-(2,4-Dichlorophenoxy)azetidine is provided below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 1220028-20-5[5][6]
Molecular Formula C₉H₉Cl₂NO[5][6]
Molecular Weight 218.08 g/mol [5]
Monoisotopic Mass 217.0061193 u[6]
Topological Polar Surface Area 21.3 Ų[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 2[6]
XLogP3-AA (Lipophilicity) 2.6[6]
Purity (Typical) ≥95%[7]
Storage Temperature 2-8°C[5]

Synthesis and Purification: A Validated Approach

While specific proprietary synthesis routes may exist, a chemically sound and widely applicable method for preparing 3-(2,4-Dichlorophenoxy)azetidine is via the Williamson ether synthesis .[8] This classic S(_N)2 reaction provides a reliable pathway by coupling an alkoxide with a suitable electrophile.[9] The overall strategy involves the reaction of a nitrogen-protected 3-hydroxyazetidine with 2,4-dichlorophenol, followed by deprotection.

The rationale for this multi-step approach is rooted in ensuring reaction specificity. The secondary amine of azetidine is nucleophilic and would compete with the hydroxyl group in the etherification step. Therefore, a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is installed on the nitrogen. The Boc group is robust enough to withstand the basic conditions of the Williamson synthesis but can be readily removed under acidic conditions without affecting the newly formed ether linkage.

Synthesis Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis (SN2) cluster_2 Step 3: Deprotection A 3-Hydroxyazetidine (Hydrochloride Salt) B N-Boc-3-hydroxyazetidine A->B (Boc)₂O, Base (e.g., TEA, DIPEA) C N-Boc-3-hydroxyazetidine E N-Boc-3-(2,4-dichlorophenoxy)azetidine C->E Strong Base (e.g., NaH) Aprotic Solvent (e.g., DMF) D 2,4-Dichlorophenol D->E Strong Base (e.g., NaH) Aprotic Solvent (e.g., DMF) F N-Boc-3-(2,4-dichlorophenoxy)azetidine G 3-(2,4-Dichlorophenoxy)azetidine (Final Product) F->G Strong Acid (e.g., TFA, HCl in Dioxane)

Caption: Proposed three-step synthesis workflow for 3-(2,4-Dichlorophenoxy)azetidine.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on available equipment and reagents.

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Reagents & Setup: To a round-bottom flask charged with 3-hydroxyazetidine hydrochloride (1.0 eq), add a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[10][11] Cool the suspension to 0°C in an ice bath.

  • Basification: Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), dropwise to neutralize the hydrochloride salt and create the free base in situ.

  • Protection: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent. Add this solution dropwise to the azetidine mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-3-hydroxyazetidine.

Step 2: Synthesis of tert-butyl 3-(2,4-dichlorophenoxy)azetidine-1-carboxylate

  • Reagents & Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[9]

  • Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) to the solvent and cool to 0°C. Slowly add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in the same solvent. The evolution of hydrogen gas should be observed. Stir for 30-60 minutes at 0°C to ensure complete formation of the alkoxide. Causality: A strong, non-nucleophilic base like NaH is required to fully deprotonate the alcohol, creating the potent nucleophile needed for the S(_N)2 reaction.[8]

  • Nucleophilic Substitution: Add a solution of 2,4-dichlorophenol (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to 50-70°C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: After cooling to room temperature, carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via flash column chromatography.

Step 3: Synthesis of 3-(2,4-Dichlorophenoxy)azetidine (Final Product)

  • Deprotection: Dissolve the purified N-Boc protected intermediate (1.0 eq) in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Acidolysis: Add a strong acid such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of 4M HCl in dioxane. Stir at room temperature for 1-4 hours. Causality: The Boc group is labile to strong acids, which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene.

  • Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, dissolve the residue in water, basify with a base like sodium hydroxide or sodium bicarbonate, and extract with an organic solvent. Dry the organic layer and remove the solvent in vacuo to yield the final product.

Potential Applications and Research Directions

The unique structure of 3-(2,4-Dichlorophenoxy)azetidine positions it as a valuable intermediate for two primary fields of chemical research.

Medicinal Chemistry

The azetidine ring is a bioisostere for various other cyclic and acyclic functionalities, often leading to improved pharmacological profiles.[12] Its incorporation can enhance properties such as:

  • Metabolic Stability: The strained ring is often more resistant to metabolic degradation than larger, more flexible rings.[1]

  • Solubility: The nitrogen atom can be protonated at physiological pH, improving aqueous solubility.

  • Binding Interactions: The rigid structure reduces the entropic penalty of binding to a target protein and can precisely position the dichlorophenyl group for optimal interactions.

This compound serves as an excellent starting point for library synthesis. The secondary amine of the azetidine ring can be functionalized through various reactions (e.g., acylation, alkylation, reductive amination) to generate a diverse set of analogues for screening against various biological targets, such as kinases, proteases, or G-protein coupled receptors.

Screening Workflow A Compound Library Synthesis (Based on Core Scaffold) B Primary Screening (e.g., High-Throughput Kinase Assay) A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Dose-Response & IC₅₀ Determination C->D E Secondary Assays (e.g., Cell Viability, Target Engagement) D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F

Caption: A logical workflow for evaluating derivatives in a drug discovery context.

Agrochemical Development

Given that the 2,4-dichlorophenoxy moiety is the active component of the herbicide 2,4-D, this azetidine derivative is a prime candidate for creating new plant growth regulators.[5] The azetidine portion can be modified to tune the compound's physical properties, such as its uptake by plants, translocation within the plant, and soil persistence, potentially leading to herbicides with improved efficacy, selectivity, or environmental profiles.

Safety and Handling

As a research chemical, 3-(2,4-Dichlorophenoxy)azetidine requires careful handling by trained personnel in a well-ventilated laboratory setting.[13]

  • Hazard Classification: According to available safety data, this compound is classified as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses or goggles.[14][15]

  • Handling: Avoid breathing dust, fumes, or vapors.[13] Prevent contact with skin and eyes. After handling, wash hands thoroughly.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][13] Recommended storage is at 2-8°C.[5]

  • Toxicology: It is crucial to note that the toxicological and ecological properties of this specific compound have not been fully investigated.[13] Therefore, it should be treated as a potentially hazardous substance.

Conclusion

3-(2,4-Dichlorophenoxy)azetidine is a strategically designed chemical intermediate that offers significant potential for innovation in both pharmaceutical and agrochemical research. Its synthesis is achievable through established organic chemistry principles, and its unique combination of a rigid, functionalizable azetidine core with a proven bioactive dichlorophenoxy group makes it a valuable tool for the modern synthetic chemist. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this compound to explore new frontiers in molecular design and development.

References

  • MySkinRecipes. 3-(2,4-Dichlorophenoxy)azetidine.
  • IARC Publications. 2,4-DICHLOROPHENOXYACETIC ACID. [Link]

  • Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. [Link]

  • PubChem. 3-Hydroxyazetidine hydrochloride. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

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Exploratory

An In-depth Technical Guide to 3-(2,4-Dichlorophenoxy)azetidine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2,4-Dichlorophenoxy)azetidine is a fascinating heterocyclic compound that stands at the intersection of agrochemical and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dichlorophenoxy)azetidine is a fascinating heterocyclic compound that stands at the intersection of agrochemical and medicinal chemistry. Its structural motif, combining a strained azetidine ring with a dichlorophenoxy group, offers a unique profile for biological activity. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable scaffold in drug discovery. Its inherent ring strain and three-dimensional character can confer desirable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, when incorporated into bioactive molecules.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 3-(2,4-Dichlorophenoxy)azetidine, with a focus on its role as a potential modulator of monoamine transporters.

Chemical Identity and Properties

The fundamental characteristics of 3-(2,4-Dichlorophenoxy)azetidine are summarized in the table below.

PropertyValueSource
IUPAC Name 3-(2,4-Dichlorophenoxy)azetidineN/A
CAS Number 1220028-20-5[2]
Molecular Formula C₉H₉Cl₂NO[2]
Molecular Weight 218.08 g/mol [2]
Canonical SMILES C1C(CN1)OC2=C(C=C(C=C2)Cl)Cl[2]

Synthesis of 3-(2,4-Dichlorophenoxy)azetidine

The synthesis of 3-(2,4-Dichlorophenoxy)azetidine can be achieved through a two-step process involving a Williamson ether synthesis followed by deprotection. This synthetic route is advantageous as it utilizes commercially available starting materials and employs well-established reaction methodologies.

Part 1: Synthesis of N-Boc-3-(2,4-dichlorophenoxy)azetidine

The first step involves the formation of the ether linkage between N-Boc-3-hydroxyazetidine and 2,4-dichlorophenol via a Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism where the deprotonated hydroxyl group of the azetidine acts as a nucleophile, displacing a suitable leaving group on an electrophilic partner. A more direct approach involves the deprotonation of the phenol to form a phenoxide, which then attacks an activated 3-hydroxyazetidine. For the purpose of this guide, we will detail the Mitsunobu reaction, a variation of the Williamson ether synthesis that allows for the coupling of an alcohol and a nucleophile (in this case, a phenol) under mild conditions.

Experimental Protocol:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 2,4-dichlorophenol (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M), cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-3-(2,4-dichlorophenoxy)azetidine.

Causality Behind Experimental Choices:

  • N-Boc Protection: The Boc (tert-butyloxycarbonyl) group protects the azetidine nitrogen from participating in side reactions and enhances the solubility of the starting material in organic solvents.

  • Mitsunobu Reaction: This reaction is chosen for its mild conditions and high functional group tolerance, avoiding the need for harsh bases that could lead to decomposition of the strained azetidine ring.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the phosphonium intermediate and reduce the yield.

Synthesis_Part1 N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine PPh3_DIAD PPh₃, DIAD N-Boc-3-hydroxyazetidine->PPh3_DIAD 1.0 eq. 2,4-Dichlorophenol 2,4-Dichlorophenol 2,4-Dichlorophenol->PPh3_DIAD 1.2 eq. THF_0C_to_RT THF, 0 °C to RT PPh3_DIAD->THF_0C_to_RT N-Boc-3-(2,4-dichlorophenoxy)azetidine N-Boc-3-(2,4-dichlorophenoxy)azetidine THF_0C_to_RT->N-Boc-3-(2,4-dichlorophenoxy)azetidine

Caption: Synthesis of N-Boc-3-(2,4-dichlorophenoxy)azetidine.

Part 2: Deprotection to Yield 3-(2,4-Dichlorophenoxy)azetidine

The final step is the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Dissolve N-Boc-3-(2,4-dichlorophenoxy)azetidine (1.0 eq.) in a solution of 4 M HCl in 1,4-dioxane (10 volumes) or trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v).[3]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • If using HCl in dioxane, the product will precipitate as the hydrochloride salt. The salt can be collected by filtration or the free base can be obtained by neutralizing the solution with a suitable base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.

  • If using TFA, after evaporation, the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1 M NaOH) to obtain the free base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(2,4-Dichlorophenoxy)azetidine.

Causality Behind Experimental Choices:

  • Acidic Deprotection: The Boc group is labile under acidic conditions, readily cleaving to isobutylene and carbon dioxide, leaving the desired amine.[3]

  • Choice of Acid: Both HCl in dioxane and TFA in DCM are effective reagents for Boc deprotection. The choice often depends on the desired final salt form and the downstream application.

Synthesis_Part2 N-Boc-3-(2,4-dichlorophenoxy)azetidine N-Boc-3-(2,4-dichlorophenoxy)azetidine Acid 4M HCl in Dioxane or TFA in DCM N-Boc-3-(2,4-dichlorophenoxy)azetidine->Acid RT Room Temperature Acid->RT 3-(2,4-Dichlorophenoxy)azetidine 3-(2,4-Dichlorophenoxy)azetidine RT->3-(2,4-Dichlorophenoxy)azetidine

Caption: Deprotection to yield 3-(2,4-Dichlorophenoxy)azetidine.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Three protons on the dichlorophenyl ring are expected to appear as multiplets or doublets in the range of δ 6.8-7.5 ppm.

  • Azetidine Protons: The proton at the C3 position (methine proton) will likely be a multiplet around δ 4.5-5.0 ppm. The methylene protons at the C2 and C4 positions are expected to be multiplets in the range of δ 3.5-4.2 ppm.

  • Amine Proton: The N-H proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Six signals are expected for the dichlorophenyl ring in the range of δ 115-155 ppm. The carbon attached to the oxygen will be the most downfield.

  • Azetidine Carbons: The C3 carbon attached to the oxygen will be in the range of δ 60-70 ppm. The C2 and C4 carbons will be in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy:

  • C-O-C Stretch: A strong characteristic absorption band for the aryl ether C-O-C asymmetric stretch is expected around 1250 cm⁻¹.[4]

  • N-H Stretch: A moderate absorption band for the N-H stretch of the secondary amine is expected around 3300-3500 cm⁻¹.

  • C-H Stretch: Aromatic and aliphatic C-H stretching bands will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C Stretch: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 217 for the monoisotopic mass).

  • Isotope Pattern: Due to the presence of two chlorine atoms, a characteristic isotope pattern for M⁺, [M+2]⁺, and [M+4]⁺ will be observed with relative intensities of approximately 9:6:1.

  • Fragmentation: Common fragmentation patterns would involve the loss of the azetidine ring or cleavage of the ether bond.

Potential Applications in Drug Development: Monoamine Reuptake Inhibition

The 3-phenoxyazetidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. Derivatives of 3-phenoxyazetidine have been investigated as monoamine reuptake inhibitors.[5] These inhibitors can modulate the levels of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft by blocking their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6]

Triple reuptake inhibitors (TRIs), which simultaneously block all three transporters, are being explored as a new generation of antidepressants with the potential for a faster onset of action and broader efficacy compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[5][6] The incorporation of the 3-(2,4-dichlorophenoxy) moiety onto the azetidine core could influence the potency and selectivity of the compound for the monoamine transporters. The dichloro substitution pattern on the phenyl ring is a common feature in many biologically active molecules and can significantly impact binding affinity and pharmacokinetic properties.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (DA, NE, 5-HT) MA_cleft Monoamines MA->MA_cleft Release MAT Monoamine Transporters (DAT, NET, SERT) MA_cleft->MAT Reuptake Receptors Postsynaptic Receptors MA_cleft->Receptors Binding Molecule 3-(2,4-Dichlorophenoxy)azetidine Molecule->MAT Inhibition

Caption: Potential mechanism of action as a monoamine reuptake inhibitor.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-(2,4-Dichlorophenoxy)azetidine is not publicly available. Therefore, a risk assessment must be based on the hazards associated with its structural components: azetidine and 2,4-dichlorophenol.

  • Azetidine: Azetidine and its simple derivatives are flammable liquids and are corrosive.[7] They can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. It is crucial to handle these compounds in a well-ventilated fume hood.[8]

  • 2,4-Dichlorophenol: This compound is harmful if swallowed and toxic in contact with skin.[9] It causes severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[9][10]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8] Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-(2,4-Dichlorophenoxy)azetidine is a synthetically accessible compound with significant potential for applications in drug discovery. The combination of the azetidine scaffold and the dichlorophenoxy moiety makes it an interesting candidate for the development of novel central nervous system agents, particularly as a monoamine reuptake inhibitor for the treatment of depression and other mood disorders. Further research is warranted to fully elucidate its pharmacological profile, including its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters, as well as its pharmacokinetic and toxicological properties. This in-depth guide provides a foundational framework for researchers and scientists to build upon in their exploration of this promising molecule.

References

  • MySkinRecipes. 3-(2,4-Dichlorophenoxy)azetidine. [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

  • MiraCosta College. Experiment 06 Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. [Link]

  • MiraCosta College. 12. The Williamson Ether Synthesis. [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

  • National Institutes of Health. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. [Link]

  • National Institutes of Health. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers. [Link]

  • National Institutes of Health. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Química Organica.org. IR spectrum: Ethers. [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • MDPI. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

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  • ResearchGate. Summary of DAT, SERT, and NET phosphorylation properties. [Link]

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Foundational

An In-depth Technical Guide to the Proposed Mechanism of Action of 3-(2,4-Dichlorophenoxy)azetidine

Abstract 3-(2,4-Dichlorophenoxy)azetidine is a synthetic organic molecule that incorporates the well-characterized 2,4-dichlorophenoxy pharmacophore, known for its potent herbicidal activity, with an azetidine moiety, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(2,4-Dichlorophenoxy)azetidine is a synthetic organic molecule that incorporates the well-characterized 2,4-dichlorophenoxy pharmacophore, known for its potent herbicidal activity, with an azetidine moiety, a four-membered nitrogen-containing heterocycle increasingly utilized in medicinal chemistry to enhance pharmacological properties.[1][2] While direct experimental evidence for the mechanism of action of 3-(2,4-Dichlorophenoxy)azetidine is not extensively documented in publicly available literature, its structural similarity to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) provides a strong foundation for a proposed mechanism centered around the disruption of auxin signaling pathways in susceptible plant species.[3][4] This technical guide will synthesize the known biological activities of its constituent chemical motifs to postulate a primary mechanism of action. Furthermore, we will outline a comprehensive experimental framework to rigorously test this hypothesis, providing researchers and drug development professionals with a roadmap for its investigation.

Introduction: Structural Rationale and a Postulated Auxin-Mimetic Hypothesis

The chemical architecture of 3-(2,4-Dichlorophenoxy)azetidine is a deliberate amalgamation of two key functional groups:

  • The 2,4-Dichlorophenoxy group: This moiety is the active component of the phenoxyacetic acid class of herbicides, including the archetypal 2,4-D.[5][6] Its primary mode of action in plants is to function as a synthetic auxin, a mimic of the natural plant hormone indole-3-acetic acid (IAA).[3][4] This mimicry leads to a cascade of uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately resulting in their demise.[3][6]

  • The Azetidine Ring: Azetidine is a saturated heterocycle that has gained significant traction in medicinal chemistry.[2][7] Its inclusion in a molecule can impart desirable properties such as increased metabolic stability, improved solubility, and a rigidified conformation that can enhance binding affinity to biological targets.[2][8] In the context of 3-(2,4-Dichlorophenoxy)azetidine, the replacement of the flexible acetic acid side chain of 2,4-D with a more constrained azetidine ring could potentially alter its binding kinetics and selectivity for auxin receptors.[8]

Based on these structural components, the central hypothesis is that 3-(2,4-Dichlorophenoxy)azetidine acts as a synthetic auxin, targeting and overstimulating the auxin signaling pathway in plants. The azetidine moiety may modulate its potency, selectivity, and pharmacokinetic properties compared to traditional phenoxy herbicides.

Proposed Core Mechanism of Action: Hyperstimulation of Auxin Signaling

The proposed mechanism of action for 3-(2,4-Dichlorophenoxy)azetidine is centered on its ability to act as a potent agonist at auxin receptors, leading to a lethal disruption of hormonal homeostasis in susceptible plants. This process can be broken down into several key stages:

2.1. Perception and Receptor Binding:

Like natural auxins, 3-(2,4-Dichlorophenoxy)azetidine is likely recognized and bound by auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-Box).[4] These receptors are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. The binding of an auxin, or in this case, the azetidine compound, is thought to stabilize the interaction between the TIR1/AFB receptor and Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressor proteins.

2.2. Ubiquitination and Degradation of Aux/IAA Repressors:

The formation of the TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF E3 ubiquitin ligase complex. This polyubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome.

2.3. Derepression of Auxin Response Factors (ARFs):

In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The degradation of Aux/IAA repressors liberates ARFs, allowing them to either activate or repress the transcription of a wide array of genes involved in plant growth and development.

2.4. Uncontrolled Gene Expression and Lethal Phenotype:

The persistent overstimulation of this pathway by a synthetic auxin like 3-(2,4-Dichlorophenoxy)azetidine leads to a massive and uncontrolled transcription of auxin-responsive genes. This results in a cascade of detrimental physiological effects, including:

  • Epinasty (downward bending of leaves)

  • Stem and petiole twisting and swelling

  • Callus formation and tissue proliferation

  • Inhibition of root growth

  • Senescence and ultimately, plant death [3]

The following diagram illustrates this proposed signaling pathway:

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ARF ARF Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Aux_IAA Aux/IAA Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome TIR1_AFB TIR1/AFB SCF SCF Complex TIR1_AFB->SCF SCF->Aux_IAA Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Compound 3-(2,4-Dichlorophenoxy)azetidine Compound->TIR1_AFB

Figure 1: Proposed mechanism of action of 3-(2,4-Dichlorophenoxy)azetidine via the auxin signaling pathway.

Experimental Protocols for Mechanism of Action Elucidation

To validate the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a framework for investigating the interaction of 3-(2,4-Dichlorophenoxy)azetidine with key components of the auxin signaling pathway.

3.1. Protocol 1: In Vitro Receptor Binding Assay

This assay will determine if 3-(2,4-Dichlorophenoxy)azetidine directly binds to the TIR1/AFB auxin receptor and if it can promote the interaction between the receptor and an Aux/IAA protein.

Objective: To quantify the binding affinity of the test compound to the TIR1/AFB receptor and its ability to facilitate the TIR1-Aux/IAA interaction.

Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant TIR1/AFB and a representative Aux/IAA protein (e.g., IAA7) from Arabidopsis thaliana using an E. coli or insect cell expression system.

  • Assay Setup (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

    • Label the purified TIR1/AFB protein with a donor fluorophore (e.g., Terbium cryptate) and the Aux/IAA protein with an acceptor fluorophore (e.g., d2).

    • In a 384-well microplate, add a fixed concentration of the labeled proteins.

    • Add serial dilutions of 3-(2,4-Dichlorophenoxy)azetidine, 2,4-D (as a positive control), and a vehicle control (e.g., DMSO).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The FRET signal will be proportional to the proximity of the two labeled proteins, indicating complex formation.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that elicits a half-maximal response).

3.2. Protocol 2: Gene Expression Analysis in a Model Plant System

This experiment will assess whether the treatment of plants with 3-(2,4-Dichlorophenoxy)azetidine leads to the upregulation of known auxin-responsive genes.

Objective: To measure changes in the transcript levels of auxin-responsive genes following treatment with the test compound.

Methodology:

  • Plant Material and Treatment:

    • Grow seedlings of a model plant species (e.g., Arabidopsis thaliana) in a controlled environment.

    • Treat the seedlings with a sublethal concentration of 3-(2,4-Dichlorophenoxy)azetidine, 2,4-D (positive control), or a mock solution.

    • Harvest plant tissues at various time points post-treatment (e.g., 1, 3, 6, and 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the harvested tissues using a standard protocol or commercial kit.

    • Synthesize complementary DNA (cDNA) from the RNA samples.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., GH3, SAURs) and a reference gene for normalization (e.g., Actin).

  • Data Analysis:

    • Calculate the relative fold change in gene expression for each treatment group compared to the mock control using the delta-delta Ct method.

3.3. Protocol 3: Whole-Plant Phenotypic Analysis

This assay will characterize the physiological and morphological effects of 3-(2,4-Dichlorophenoxy)azetidine on susceptible and resistant plant species.

Objective: To observe and quantify the herbicidal effects of the test compound on whole plants.

Methodology:

  • Plant Species:

    • Select a susceptible broadleaf species (e.g., mustard, Brassica sp.) and a resistant monocot species (e.g., corn, Zea mays).

  • Treatment Application:

    • Grow plants to a specific developmental stage (e.g., 2-4 true leaves).

    • Apply a range of concentrations of 3-(2,4-Dichlorophenoxy)azetidine, 2,4-D, and a control solution as a foliar spray.

  • Phenotypic Scoring:

    • At regular intervals (e.g., daily for 14 days), visually assess and score the plants for symptoms of auxin herbicide damage, including epinasty, chlorosis, necrosis, and overall growth inhibition.

  • Quantitative Measurements:

    • At the end of the experiment, measure plant height and fresh/dry biomass.

  • Data Analysis:

    • Determine the GR50 value (the concentration that causes a 50% reduction in growth) for each species.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Planta Analysis cluster_wholeplant Whole Organism Analysis Receptor_Binding Protocol 1: Receptor Binding Assay (e.g., TR-FRET) EC50_Determination Determine EC50 Receptor_Binding->EC50_Determination Conclusion Conclusion on Mechanism of Action EC50_Determination->Conclusion Gene_Expression Protocol 2: Gene Expression Analysis (qRT-PCR) Fold_Change Quantify Fold Change in Auxin-Responsive Genes Gene_Expression->Fold_Change Fold_Change->Conclusion Phenotypic_Analysis Protocol 3: Whole-Plant Phenotypic Analysis GR50_Determination Determine GR50 Phenotypic_Analysis->GR50_Determination GR50_Determination->Conclusion Start Hypothesis: 3-(2,4-Dichlorophenoxy)azetidine is a Synthetic Auxin Start->Receptor_Binding Start->Gene_Expression Start->Phenotypic_Analysis

Figure 2: Experimental workflow for elucidating the mechanism of action.

Expected Outcomes and Interpretation

The collective data from these experiments will provide a robust assessment of the proposed mechanism of action.

ExperimentExpected Outcome for a Positive ResultInterpretation
Receptor Binding Assay The compound induces a dose-dependent increase in the TR-FRET signal, yielding a potent EC50 value.Confirms direct binding to the auxin receptor and promotion of the receptor-repressor interaction.
Gene Expression Analysis Treatment with the compound leads to a rapid and significant upregulation of early auxin-responsive genes.Demonstrates that the compound activates the auxin signaling pathway at the transcriptional level.
Whole-Plant Phenotypic Analysis The compound causes characteristic auxin herbicide symptoms in susceptible broadleaf plants but has minimal effect on resistant monocots.Validates the herbicidal activity and selectivity, consistent with an auxin-mimetic mechanism.

Conclusion

While definitive experimental data on the mechanism of action of 3-(2,4-Dichlorophenoxy)azetidine is currently limited, its chemical structure strongly suggests a role as a synthetic auxin. The incorporation of the azetidine ring presents an intriguing modification that may enhance its herbicidal properties. The proposed experimental framework provides a clear and comprehensive strategy to test this hypothesis, starting from molecular interactions and progressing to whole-organism effects. The elucidation of its precise mechanism of action will be crucial for its potential development and application in agriculture or other fields, and for understanding the structure-activity relationships of this emerging class of compounds.

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Exploratory

Unlocking the Potential of 3-(2,4-Dichlorophenoxy)azetidine: A Technical Guide to its Predicted Biological Activities

For Immediate Release [CITY, State] – [Date] – In the continuous quest for novel bioactive molecules, the exploration of unique chemical scaffolds is paramount. This technical guide delves into the predicted biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, State] – [Date] – In the continuous quest for novel bioactive molecules, the exploration of unique chemical scaffolds is paramount. This technical guide delves into the predicted biological activities of 3-(2,4-Dichlorophenoxy)azetidine, a molecule at the intersection of agrochemical and medicinal chemistry. Synthesizing insights from the well-established herbicidal action of the 2,4-dichlorophenoxy moiety and the burgeoning role of the azetidine ring in drug discovery, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore its therapeutic and agrochemical potential.

Introduction: A Tale of Two Moieties

3-(2,4-Dichlorophenoxy)azetidine is a fascinating hybrid molecule that marries two distinct chemical entities, each with a rich history of biological significance. The 2,4-dichlorophenoxy group is the cornerstone of one of the world's most widely used herbicides, 2,4-D (2,4-Dichlorophenoxyacetic acid).[1] Its mechanism of action as a synthetic auxin, inducing uncontrolled growth in broadleaf weeds, is well-understood.[2][3][4][5] Conversely, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[6][7][8] Its rigid structure and metabolic stability make it an attractive component for designing novel therapeutics with enhanced pharmacokinetic profiles.[6]

This guide will, therefore, explore the untapped potential of 3-(2,4-Dichlorophenoxy)azetidine, postulating its bioactivities based on the established properties of its constituent parts. We will navigate through its plausible synthesis, predicted mechanisms of action, and a roadmap for its experimental validation.

Synthesis and Characterization: Building the Hybrid Molecule

Proposed Synthetic Pathway

A feasible approach involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with 2,4-dichlorophenol.

Step 1: Synthesis of an N-protected 3-haloazetidine. Commercially available N-Boc-3-hydroxyazetidine can be converted to a more reactive intermediate, such as N-Boc-3-iodoazetidine or N-Boc-3-tosyloxyazetidine, using standard procedures.

Step 2: Nucleophilic substitution with 2,4-dichlorophenol. The N-protected 3-haloazetidine can then be reacted with 2,4-dichlorophenol in the presence of a suitable base (e.g., sodium hydride) in an aprotic polar solvent (e.g., dimethylformamide) to yield N-Boc-3-(2,4-Dichlorophenoxy)azetidine. Subsequent deprotection of the Boc group under acidic conditions would afford the target molecule, 3-(2,4-Dichlorophenoxy)azetidine.

G cluster_0 Plausible Synthesis of 3-(2,4-Dichlorophenoxy)azetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-haloazetidine N-Boc-3-haloazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-haloazetidine Halogenation/ Tosylation N-Boc-3-(2,4-Dichlorophenoxy)azetidine N-Boc-3-(2,4-Dichlorophenoxy)azetidine N-Boc-3-haloazetidine->N-Boc-3-(2,4-Dichlorophenoxy)azetidine Nucleophilic Substitution (2,4-Dichlorophenol, Base) 3-(2,4-Dichlorophenoxy)azetidine 3-(2,4-Dichlorophenoxy)azetidine N-Boc-3-(2,4-Dichlorophenoxy)azetidine->3-(2,4-Dichlorophenoxy)azetidine Deprotection (Acid) G cluster_0 Predicted Herbicidal Mechanism of Action A 3-(2,4-Dichlorophenoxy)azetidine (Auxin Mimic) B TIR1/AFB Auxin Receptor A->B C SCF-TIR1/AFB Complex B->C D Aux/IAA Repressor Degradation C->D E Auxin-Responsive Gene Expression D->E F Uncontrolled Growth & Plant Death E->F G cluster_0 Predicted Anti-inflammatory Mechanism of Action A Arachidonic Acid B COX-2 Enzyme A->B Metabolism C Prostaglandins B->C D Inflammation C->D E 3-(2,4-Dichlorophenoxy)azetidine E->B Inhibition

Caption: Predicted inhibition of the COX-2 pathway by 3-(2,4-Dichlorophenoxy)azetidine.

Experimental Protocols for Validation

To empirically validate the predicted biological activities of 3-(2,4-Dichlorophenoxy)azetidine, a series of in silico, in vitro, and in vivo experiments are proposed.

In Silico Screening

Objective: To predict the binding affinity of 3-(2,4-Dichlorophenoxy)azetidine to target proteins and to assess its drug-like properties.

Protocol:

  • Molecular Docking:

    • Obtain the 3D crystal structures of the target proteins: auxin receptor TIR1 (from a plant species like Arabidopsis thaliana) and human COX-2 from the Protein Data Bank (PDB).

    • Prepare the protein and ligand (3-(2,4-Dichlorophenoxy)azetidine) structures using software such as AutoDock Tools. [13] * Perform molecular docking simulations to predict the binding mode and affinity of the ligand to the active sites of the target proteins. 2[13][14][15][16][17]. ADMET and Physicochemical Property Prediction:

    • Utilize in silico tools (e.g., SwissADME, ProTox-II) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule. [2][18][19][20][21][22][23] * Evaluate its compliance with Lipinski's Rule of Five for drug-likeness.

[24][25][26][27][28]| Predicted Property | Parameter | Significance | | :--- | :--- | :--- | | Binding Affinity | Docking Score (kcal/mol) | Predicts the strength of interaction with the target protein. | | Lipinski's Rule of Five | Molecular Weight, LogP, H-bond donors/acceptors | Assesses the potential for oral bioavailability. |[24][25][26][27][28] | ADMET Profile | Absorption, Distribution, Metabolism, Excretion, Toxicity | Predicts the pharmacokinetic and safety profile of the compound. |[2][18][19][20][21][22][23]

In Vitro Herbicidal Activity Assay

Objective: To determine the herbicidal efficacy of 3-(2,4-Dichlorophenoxy)azetidine on a model broadleaf plant.

Protocol (Seed Germination and Seedling Growth Inhibition Assay):

  • Prepare a stock solution of 3-(2,4-Dichlorophenoxy)azetidine in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compound in water.

  • Place filter paper in sterile petri dishes and moisten with the different concentrations of the test solution. A control group with only the solvent and water should be included.

  • Place a known number of seeds of a susceptible broadleaf weed (e.g., Arabidopsis thaliana or cress) on the filter paper.

  • Incubate the petri dishes under controlled conditions of light and temperature.

  • After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Calculate the concentration required for 50% inhibition (IC50) of germination and growth.

In Vitro Anti-inflammatory Activity Assay (COX-2 Inhibition)

Objective: To assess the inhibitory effect of 3-(2,4-Dichlorophenoxy)azetidine on the COX-2 enzyme.

Protocol (Fluorometric or ELISA-based Assay):

  • Utilize a commercially available COX-2 inhibitor screening kit. 2[9][25][29]. Prepare a series of dilutions of 3-(2,4-Dichlorophenoxy)azetidine.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at different concentrations. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate the plate at the recommended temperature and for the specified time.

  • Measure the fluorescence or absorbance at the appropriate wavelength to determine the amount of prostaglandin produced.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Future Directions and Conclusion

The exploration of 3-(2,4-Dichlorophenoxy)azetidine presents a compelling opportunity at the crossroads of agrochemical and pharmaceutical research. The foundational knowledge of its constituent moieties provides a strong rationale for investigating its potential as both a novel herbicide and an anti-inflammatory agent.

Future research should focus on:

  • Optimizing the synthesis of 3-(2,4-Dichlorophenoxy)azetidine and its derivatives to improve yield and purity.

  • Conducting in vivo studies in plant models to confirm herbicidal activity and in animal models of inflammation to validate its therapeutic potential.

  • Investigating the structure-activity relationship (SAR) by synthesizing and testing analogues with modifications to both the dichlorophenoxy and azetidine rings to enhance potency and selectivity.

  • Assessing the metabolic stability of the compound to understand its fate in biological systems.

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Foundational

From Chemical Curiosity to Cornerstone of Modern Medicine: A Technical Guide to the Discovery and History of Azetidine Compounds

For Immediate Release A comprehensive technical guide detailing the discovery, history, and synthetic evolution of azetidine compounds has been compiled for researchers, scientists, and drug development professionals. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthetic evolution of azetidine compounds has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the four-membered nitrogen-containing heterocycle, from its initial synthesis to its current role as a privileged scaffold in medicinal chemistry.

Executive Summary

Azetidine, a saturated four-membered nitrogen-containing heterocycle, has transitioned from a synthetic challenge to a highly sought-after component in the design of novel therapeutics.[1][2] Its unique conformational constraints and physicochemical properties have made it an invaluable tool for medicinal chemists. This guide traces the historical milestones of azetidine chemistry, explores the evolution of its synthesis, elucidates its key chemical properties, and highlights its significant impact on drug discovery.

The Genesis of a Strained Ring: Discovery and Early Synthesis

The journey of azetidine chemistry began in 1888 with its first reported synthesis by German chemists Siegmund Gabriel and J. Weiner.[1] Their pioneering work involved the intramolecular cyclization of γ-bromopropylamine using a base, a foundational discovery that opened the door to the exploration of this unique heterocyclic system.[1]

The inherent ring strain of the four-membered ring, resulting from the deviation of bond angles from the ideal tetrahedral geometry, posed a significant synthetic hurdle for early chemists.[1] Consequently, initial methods for synthesizing azetidines were often characterized by low yields and limited applicability.[1]

A significant milestone in the history of azetidine compounds was the isolation of the first natural product containing this ring system, L-azetidine-2-carboxylic acid, from the lily of the valley (Convallaria majalis) in 1955.[3] This discovery spurred further interest in the biological activities and synthetic accessibility of azetidine derivatives.[4]

The Evolution of Synthetic Strategies for the Azetidine Ring

The synthetic toolbox for constructing the azetidine ring has expanded dramatically since its initial discovery.[1] Methodologies have evolved from classical approaches to highly efficient and versatile modern techniques.

Classical Intramolecular Cyclizations

The earliest and most fundamental method for forming the azetidine ring is through the intramolecular cyclization of a γ-amino halide or a similar substrate.[1][3] This approach relies on the nucleophilic attack of the amine on an electrophilic carbon, leading to the formation of the four-membered ring.[1]

Modern Synthetic Methodologies

The growing importance of the azetidine motif in various scientific fields has driven the development of more sophisticated synthetic strategies.[1] These include:

  • Aza Paternò-Büchi Reaction: A [2+2] photocycloaddition between an imine and an alkene, offering an efficient route to functionalized azetidines.[5]

  • Palladium-Catalyzed Intramolecular C-H Amination: This method allows for the synthesis of functionalized azetidines through the selective amination of unactivated C-H bonds.[4][6]

  • Ring Contraction and Expansion Reactions: The synthesis of azetidines can also be achieved through the rearrangement of larger or smaller ring systems.[4]

  • Strain-Release Homologation of Azabicyclo[1.1.0]butanes: A modern approach that utilizes the high ring strain of azabicyclo[1.1.0]butane to construct substituted azetidines.[4][6]

G cluster_0 Classical Approach cluster_1 Modern Approaches γ-Amino Halide γ-Amino Halide Base-mediated Cyclization Base-mediated Cyclization γ-Amino Halide->Base-mediated Cyclization Intramolecular Nucleophilic Attack Azetidine Ring Azetidine Ring Base-mediated Cyclization->Azetidine Ring Imine + Alkene Imine + Alkene Aza Paternò-Büchi Aza Paternò-Büchi Imine + Alkene->Aza Paternò-Büchi [2+2] Photocycloaddition Functionalized Azetidine Functionalized Azetidine Aza Paternò-Büchi->Functionalized Azetidine Amine Precursor Amine Precursor Pd-Catalyzed C-H Amination Pd-Catalyzed C-H Amination Amine Precursor->Pd-Catalyzed C-H Amination Intramolecular C-H Activation Substituted Azetidine Substituted Azetidine Pd-Catalyzed C-H Amination->Substituted Azetidine

Evolution of Azetidine Synthesis.

Physicochemical Properties and Reactivity

The chemical behavior of azetidines is largely dictated by their significant ring strain, which is approximately 25.4 kcal/mol.[4] This value is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol).[4] This inherent strain influences the ring's geometry, reactivity, and conformational preferences, making it a unique scaffold for chemical modifications. The stability of the azetidine ring is sufficient for easy handling, yet it possesses a latent reactivity that can be harnessed in synthetic transformations.[4]

Azetidines in Medicinal Chemistry and Drug Development

The azetidine moiety has emerged as a privileged structure in medicinal chemistry due to its favorable properties, including metabolic stability and molecular rigidity.[2][5] Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles.

Azetidine-containing compounds have shown a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2]

Drug (Example)Therapeutic AreaMechanism of Action (Role of Azetidine)
Azelnidipine AntihypertensiveA calcium channel blocker where the azetidine ring contributes to the overall molecular conformation required for binding to the L-type calcium channel.[4]
Cobimetinib OncologyA potent and selective inhibitor of MEK1/2 kinases. The azetidine moiety occupies a key pocket in the enzyme's active site, contributing to high affinity and selectivity.[4]
Ximelagatran AnticoagulantAn oral direct thrombin inhibitor. The azetidine group serves as a rigid scaffold, positioning other functional groups for optimal interaction with the thrombin enzyme.[4]

Detailed Experimental Protocol: Synthesis of 1-Benzhydrylazetidine

This protocol is a representative example of a classical intramolecular cyclization followed by deprotection to yield the parent azetidine.

Step 1: Synthesis of 1-Benzhydryl-3-chloroazetidine

  • To a solution of 1-benzhydryl-3-azetidinol (1 equivalent) in dichloromethane (DCM), add triethylamine (1.5 equivalents) and cool the mixture to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Reductive Dechlorination to 1-Benzhydrylazetidine

  • Dissolve 1-benzhydryl-3-chloroazetidine (1 equivalent) in ethanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 24 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 1-benzhydrylazetidine.

Step 3: Deprotection to Azetidine

  • Dissolve 1-benzhydrylazetidine (1 equivalent) in methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w) and a catalytic amount of hydrochloric acid.

  • Subject the mixture to a hydrogen atmosphere and stir for 48 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • The resulting azetidine hydrochloride salt can be neutralized with a suitable base to yield free azetidine.

Conclusion and Future Outlook

From its challenging synthesis in the late 19th century, azetidine chemistry has evolved into a vibrant and enabling field of modern organic and medicinal chemistry. The development of novel synthetic methods continues to expand the accessibility and diversity of azetidine-containing molecules. As our understanding of the unique properties of this strained ring system deepens, the azetidine scaffold is poised to remain a cornerstone in the development of next-generation therapeutics.

References

  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7564.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 33.

  • Szmuszkovicz, J., et al. (1981). Process for synthesis of azetidine and novel intermediates therefor. Google Patents.

  • Singh, G., & Kumar, A. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100062.

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6203-6233.

  • Azetidine synthesis. Organic Chemistry Portal.

  • Azetidine Synthesis. SynArchive.

  • Azetidine | chemical compound. Britannica.

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

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Exploratory

An In-Depth Technical Guide to 3-(2,4-Dichlorophenoxy)azetidine: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2,4-Dichlorophenoxy)azetidine is a substituted azetidine derivative of interest in both agrochemical and pharmaceutical research. The incorp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dichlorophenoxy)azetidine is a substituted azetidine derivative of interest in both agrochemical and pharmaceutical research. The incorporation of the strained four-membered azetidine ring offers unique conformational constraints and metabolic stability, while the 2,4-dichlorophenoxy moiety is a well-known pharmacophore in herbicides. This guide provides a comprehensive overview of the synthesis, safety considerations, and handling procedures for this compound, intended to support laboratory and developmental applications.

Chemical and Physical Properties

3-(2,4-Dichlorophenoxy)azetidine is a small molecule with the molecular formula C₉H₉Cl₂NO.[1] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO[1]
Molecular Weight 218.08 g/mol [2]
CAS Number 1220028-20-5[2]
Appearance Solid (predicted)Inferred
Storage Temperature 2-8°C[2]

Hazard Identification and Toxicology

The safety profile of 3-(2,4-Dichlorophenoxy)azetidine is not extensively documented in publicly available literature. However, a Safety Data Sheet (SDS) from Fluorochem provides crucial hazard information. Additionally, the toxicology of the structurally related herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), can offer insights into potential hazards.

GHS Hazard Statements for 3-(2,4-Dichlorophenoxy)azetidine:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Profile of 2,4-Dichlorophenoxyacetic acid (2,4-D) (for reference):

The 2,4-dichlorophenoxy moiety is associated with a range of toxicological effects. 2,4-D is classified as a possible human carcinogen (Group 2B) by the IARC.[3] Acute exposure can lead to irritation of the eyes, skin, and respiratory tract.[4] Ingestion of large amounts can cause more severe symptoms, including vomiting, diarrhea, and neurological effects.[5]

Given the structural similarity, it is prudent to handle 3-(2,4-Dichlorophenoxy)azetidine with the assumption that it may share some of the toxicological properties of 2,4-D, in addition to the hazards identified in its own SDS.

Safe Handling and Storage Procedures

Proper handling and storage are paramount to ensure the safety of laboratory personnel. The following procedures are recommended based on the known hazards.

Engineering Controls
  • Work with 3-(2,4-Dichlorophenoxy)azetidine should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Full-body protection may be necessary for larger quantities or in case of a spill.

  • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices
  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[6]

  • Store at the recommended temperature of 2-8°C.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

SafeHandlingWorkflow start Receive Compound verify Verify Label and SDS start->verify store Store at 2-8°C in a Ventilated Area verify->store ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) store->ppe Before Use fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh_handle Weigh and Handle Compound fume_hood->weigh_handle cleanup Clean Work Area and Equipment weigh_handle->cleanup decontaminate Decontaminate and Remove PPE cleanup->decontaminate end End of Procedure decontaminate->end

Figure 1: Workflow for the safe handling of 3-(2,4-Dichlorophenoxy)azetidine.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be logically divided into two key steps:

  • Mitsunobu Reaction: Coupling of 1-Boc-3-hydroxyazetidine with 2,4-dichlorophenol to form N-Boc-3-(2,4-dichlorophenoxy)azetidine.[7][8]

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product, 3-(2,4-Dichlorophenoxy)azetidine.[9]

SynthesisPathway cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Boc Deprotection 1-Boc-3-hydroxyazetidine reagents1 PPh₃, DIAD THF, 0°C to RT 1-Boc-3-hydroxyazetidine->reagents1 2,4-dichlorophenol 2,4-dichlorophenol->reagents1 product1 N-Boc-3-(2,4-dichlorophenoxy)azetidine reagents1->product1 product1_2 N-Boc-3-(2,4-dichlorophenoxy)azetidine reagents2 TFA or HCl DCM or Dioxane product1_2->reagents2 final_product 3-(2,4-Dichlorophenoxy)azetidine reagents2->final_product

Figure 2: Proposed two-step synthesis of 3-(2,4-Dichlorophenoxy)azetidine.
Experimental Protocols

Step 1: Synthesis of N-Boc-3-(2,4-dichlorophenoxy)azetidine (Mitsunobu Reaction) [10]

  • To a stirred solution of 1-Boc-3-hydroxyazetidine (1.0 eq.), 2,4-dichlorophenol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(2,4-dichlorophenoxy)azetidine.

Step 2: Synthesis of 3-(2,4-Dichlorophenoxy)azetidine (Boc Deprotection) [11]

  • Dissolve N-Boc-3-(2,4-dichlorophenoxy)azetidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting residue can be triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride or trifluoroacetate salt of the product.

  • For the free base, the salt can be dissolved in water and basified with a suitable base (e.g., NaHCO₃ or NaOH) followed by extraction with an organic solvent (e.g., DCM or ethyl acetate). The organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-(2,4-Dichlorophenoxy)azetidine.

Analytical Characterization

While specific spectral data for 3-(2,4-Dichlorophenoxy)azetidine is not available in the searched literature, the following techniques would be employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons of the 2,4-dichlorophenyl group, as well as signals for the protons on the azetidine ring. The chemical shifts and coupling patterns would confirm the structure.

    • ¹³C NMR would show the expected number of carbon signals, including those for the aromatic ring and the azetidine ring.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to determine the molecular weight of the compound. The isotopic pattern of the two chlorine atoms would be a characteristic feature in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with UV detection (e.g., at 230 or 283 nm) would be suitable for assessing the purity of the compound.[12][13] A typical mobile phase would consist of a mixture of acetonitrile and an aqueous buffer.

Applications in Research and Drug Development

3-(2,4-Dichlorophenoxy)azetidine serves as a valuable building block in both agrochemical and pharmaceutical research.

  • Agrochemicals: It is a key intermediate in the synthesis of certain herbicidal compounds.[2] The 2,4-dichlorophenoxy moiety is a well-established toxophore for broadleaf weeds, acting as a synthetic auxin that causes uncontrolled growth.[4]

  • Medicinal Chemistry: The azetidine ring is a desirable scaffold in drug discovery due to its ability to impart conformational rigidity, improve metabolic stability, and enhance binding to biological targets.[14] 3-(2,4-Dichlorophenoxy)azetidine can be used to introduce this unique motif into potential therapeutic agents. The dichlorophenyl group can also participate in various interactions with target proteins.

Disposal Considerations

All waste containing 3-(2,4-Dichlorophenoxy)azetidine should be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[15]

  • Do not dispose of down the drain or in the regular trash.

Conclusion

3-(2,4-Dichlorophenoxy)azetidine is a chemical intermediate with potential applications in the development of new herbicides and pharmaceuticals. While its specific properties are not extensively documented, a thorough understanding of its hazards, proper handling procedures, and likely synthetic routes is essential for its safe and effective use in a research setting. This guide provides a framework for researchers to work with this compound responsibly, drawing upon available safety data and established principles of organic synthesis and laboratory safety.

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(2,4-Dichlorophenoxy)azetidine. Retrieved from [Link]

  • Wikipedia. (2023, December 19). 2,4-Dichlorophenoxyacetic acid. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2018). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • PubMed. (2018). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • National Institutes of Health. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Retrieved from [Link]

  • PubMed. (2003). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from [Link]

  • National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2004). Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • ResearchGate. (n.d.). An outline of the catalytic Mitsunobu reaction. Retrieved from [Link]

  • SlideShare. (n.d.). Syntheses of Azetidines and Azetidin-2-ones Literature Seminar on Apr.18th (Sat.) Gang Lu (D3). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • Desalination and Water Treatment. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from [Link]

  • AERU - University of Hertfordshire. (n.d.). 2,4-D (Ref: L 208). Retrieved from [Link]

  • Studia UBB Chemia. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS N/A | 3-(2,4-Dichlorophenoxy)azetidine. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(2,4-Dichlorophenoxy)azetidine in Drug Discovery

Introduction: Unlocking New Therapeutic Potential with a Novel Scaffold In the landscape of modern drug discovery, the strategic design of small molecules with favorable pharmacological profiles is paramount. The azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Therapeutic Potential with a Novel Scaffold

In the landscape of modern drug discovery, the strategic design of small molecules with favorable pharmacological profiles is paramount. The azetidine motif has emerged as a privileged scaffold, prized for its ability to confer improved physicochemical properties such as metabolic stability, aqueous solubility, and three-dimensional complexity, which can lead to enhanced target engagement.[1][2][3] The incorporation of a 3-phenoxy substituent introduces a versatile vector for probing interactions with a variety of biological targets. This document provides a detailed guide to the potential applications and experimental evaluation of 3-(2,4-Dichlorophenoxy)azetidine , a compound that marries the advantageous properties of the azetidine ring with the bio-active potential of the 2,4-dichlorophenoxy moiety.

The 2,4-dichlorophenoxyacetic acid (2,4-D) parent structure is a well-known herbicide that functions as a synthetic auxin.[4] However, recent in silico and in vivo studies have repositioned 2,4-D as a potential anti-inflammatory agent with a high affinity for the cyclooxygenase-2 (COX-2) enzyme, an established target for non-steroidal anti-inflammatory drugs (NSAIDs).[4] Furthermore, structurally related 3-aryloxyazetidine derivatives have demonstrated high affinity for monoamine transporters, indicating potential applications in the central nervous system (CNS).[5]

This guide will, therefore, explore the plausible therapeutic applications of 3-(2,4-Dichlorophenoxy)azetidine as both a selective COX-2 inhibitor for anti-inflammatory therapies and as a modulator of monoamine transporters for CNS disorders. We will provide detailed, field-proven protocols for the in vitro characterization of this compound, enabling researchers to rigorously assess its potential as a novel drug candidate.

Physicochemical Properties and Rationale for Investigation

The unique structural features of 3-(2,4-Dichlorophenoxy)azetidine suggest a promising profile for a drug candidate. The azetidine ring, a strained four-membered heterocycle, offers a rigid scaffold that can improve binding affinity by reducing the entropic penalty upon target engagement.[6] Its sp³-rich character also provides access to a greater volume of chemical space compared to more traditional flat aromatic structures.[7] The 2,4-dichloro substitution on the phenoxy ring can influence the electronic properties and metabolic stability of the molecule, potentially leading to a favorable pharmacokinetic profile.

PropertyRationale for Advantage in Drug Discovery
Azetidine Scaffold Enhances metabolic stability, improves aqueous solubility, and provides a rigid framework for precise ligand-target interactions.[1][2]
3-Phenoxy Linkage Provides a key interaction point for binding to target proteins and allows for synthetic diversification to optimize potency and selectivity.
2,4-Dichloro Substitution May enhance binding affinity through halogen bonding and can block sites of metabolism, potentially increasing the compound's half-life.

Experimental Workflows: A Roadmap for Target Validation

The following diagram outlines a logical workflow for the initial in vitro evaluation of 3-(2,4-Dichlorophenoxy)azetidine, starting from primary screening against hypothesized targets to more detailed mechanistic studies.

workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_cellular Cell-Based Functional Assays primary_cox COX-1/COX-2 Enzyme Inhibition Assay ic50 IC50 Determination for COX-2 primary_cox->ic50 primary_mat Monoamine Transporter Binding Assay (DAT, SERT, NET) ki Ki Determination for Monoamine Transporters primary_mat->ki selectivity Selectivity Profiling (COX-1 vs. COX-2) ic50->selectivity uptake Monoamine Uptake Inhibition Assay ki->uptake pge2 PGE2 Production Assay in LPS-stimulated Cells selectivity->pge2 start 3-(2,4-Dichlorophenoxy)azetidine start->primary_cox start->primary_mat

Caption: In vitro evaluation workflow for 3-(2,4-Dichlorophenoxy)azetidine.

Protocols for In Vitro Evaluation

The following protocols are designed to be self-validating, with built-in controls to ensure the integrity of the experimental results.

Protocol 1: COX-1 and COX-2 Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard methods for assessing the inhibitory activity of compounds against COX enzymes.[8]

1. Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase reaction involves the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. Inhibition of the enzyme results in a decreased rate of color development, which is monitored spectrophotometrically.

2. Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 3-(2,4-Dichlorophenoxy)azetidine (test compound)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • DMSO

  • 96-well microplate

  • Microplate reader

3. Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Create a dilution series of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare enzyme solutions (COX-1 and COX-2) in assay buffer containing heme.

    • Prepare the substrate solution containing arachidonic acid and TMPD in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer + DMSO.

    • Control wells (100% activity): Enzyme solution + DMSO.

    • Test wells: Enzyme solution + diluted test compound.

    • Positive control wells: Enzyme solution + positive control inhibitor (Celecoxib or Indomethacin).

  • Reaction Initiation and Measurement:

    • Add 180 µL of the enzyme solution (or buffer for blanks) to the appropriate wells.

    • Add 10 µL of the diluted test compound, positive control, or DMSO to the wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_test - V_blank) / (V_control - V_blank))

  • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Monoamine Transporter (DAT, SERT, NET) Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity of the test compound to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[9][10]

1. Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the transporter protein expressed in cell membranes. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the transporter.

2. Materials:

  • Cell membranes expressing human DAT, SERT, or NET

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

  • 3-(2,4-Dichlorophenoxy)azetidine (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail

  • Microplate scintillation counter

3. Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a serial dilution of the test compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd.

  • Assay Setup (in a 96-well plate):

    • Total binding wells: Cell membranes + radioligand + assay buffer with DMSO.

    • Non-specific binding wells: Cell membranes + radioligand + a high concentration of the respective non-specific binding inhibitor.

    • Test wells: Cell membranes + radioligand + diluted test compound.

  • Incubation and Filtration:

    • Add 50 µL of assay buffer (or non-specific inhibitor/test compound) to the appropriate wells.

    • Add 50 µL of radioligand to all wells.

    • Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer.

  • Counting and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothesized Mechanisms of Action

Based on the structural components of 3-(2,4-Dichlorophenoxy)azetidine, two primary mechanisms of action are proposed for further investigation.

Mechanism 1: Selective COX-2 Inhibition

The 2,4-dichlorophenoxy moiety may mimic the binding of arachidonic acid or other NSAIDs in the active site of COX-2. The azetidine ring could orient the dichlorophenyl group for optimal interaction within the hydrophobic channel of the enzyme, potentially leading to potent and selective inhibition.

cox2_mechanism compound 3-(2,4-Dichlorophenoxy)azetidine cox2 COX-2 Enzyme compound->cox2 Inhibits prostaglandins Prostaglandins cox2->prostaglandins Produces arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 Substrate inflammation Inflammation prostaglandins->inflammation Mediates

Caption: Hypothesized mechanism of COX-2 inhibition.

Mechanism 2: Monoamine Transporter Modulation

The aryloxy azetidine scaffold has been shown to interact with monoamine transporters.[5] The 3-(2,4-Dichlorophenoxy)azetidine may act as a competitive inhibitor at the substrate binding site of DAT, SERT, or NET, thereby blocking the reuptake of neurotransmitters like dopamine, serotonin, or norepinephrine from the synaptic cleft.

mat_mechanism compound 3-(2,4-Dichlorophenoxy)azetidine transporter Monoamine Transporter (DAT, SERT, or NET) compound->transporter Blocks synaptic_cleft Synaptic Cleft transporter->synaptic_cleft Reuptake from neurotransmitter Neurotransmitter neurotransmitter->transporter Binds to neuronal_signaling Altered Neuronal Signaling synaptic_cleft->neuronal_signaling Leads to

Caption: Hypothesized mechanism of monoamine transporter modulation.

Conclusion and Future Directions

3-(2,4-Dichlorophenoxy)azetidine represents a novel chemical entity with significant potential for drug discovery, particularly in the areas of inflammation and CNS disorders. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to explore the therapeutic promise of this compound. Successful validation of its activity against COX-2 or monoamine transporters would warrant further investigation, including lead optimization through medicinal chemistry to enhance potency and selectivity, as well as in vivo studies to assess efficacy and safety in relevant disease models.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. (2025). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). Retrieved from [Link]

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Institutes of Health. (2013). Retrieved from [Link]

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  • Azetidines of pharmacological interest. PubMed. (2021). Retrieved from [Link]

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Application

Mass Spectrometric Characterization of 3-(2,4-Dichlorophenoxy)azetidine: An Application Note

Introduction 3-(2,4-Dichlorophenoxy)azetidine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its structure, which combines a strained azetidine ring and a dichlorophenoxy moiety,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2,4-Dichlorophenoxy)azetidine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its structure, which combines a strained azetidine ring and a dichlorophenoxy moiety, presents a unique analytical challenge.[1] Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such small molecules in complex matrices.[2] This application note provides a detailed protocol and predictive analysis of the mass spectrometric behavior of 3-(2,4-Dichlorophenoxy)azetidine, intended for researchers, scientists, and drug development professionals. We will explore its predicted fragmentation patterns under electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), offering a roadmap for method development and structural confirmation.

The molecular formula of 3-(2,4-Dichlorophenoxy)azetidine is C₉H₉Cl₂NO, with a monoisotopic mass of approximately 217.01 g/mol and a molecular weight of 218.08 g/mol .[3] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments, which is a key diagnostic feature in its mass spectrum.

Predicted Mass Spectral Fragmentation

Due to the absence of published mass spectral data for 3-(2,4-Dichlorophenoxy)azetidine, the following fragmentation pathways are predicted based on established principles of mass spectrometry for molecules containing similar functional groups, including ethers, amines, and halogenated aromatic compounds.[4][5]

Electrospray Ionization (ESI-MS)

Under positive mode ESI, 3-(2,4-Dichlorophenoxy)azetidine is expected to readily form a protonated molecule, [M+H]⁺, at m/z 218.08.[6][7] ESI is a soft ionization technique, and thus, the molecular ion should be observed with high abundance.[8]

Tandem Mass Spectrometry (MS/MS) of [M+H]⁺

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is predicted to yield several characteristic fragment ions. The primary fragmentation pathways are expected to involve the azetidine ring and the dichlorophenoxy group.

1. Azetidine Ring Fragmentation:

  • Alpha-Cleavage: As a secondary amine, the protonated azetidine ring is susceptible to alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[9][10] This can lead to a ring-opening fragmentation, resulting in the formation of a stable iminium ion.

  • Neutral Loss of Ethylene: Following ring opening, a neutral loss of ethylene (C₂H₄, 28 Da) is a plausible fragmentation pathway.

2. Dichlorophenoxy Moiety Fragmentation:

  • Cleavage of the Ether Bond: The C-O bond connecting the azetidine ring and the dichlorophenoxy group can cleave, leading to the formation of a 2,4-dichlorophenol fragment.

  • Loss of Chlorine: Halogenated aromatic compounds commonly lose halogen atoms upon fragmentation.[5] We can expect to see fragments corresponding to the loss of one or both chlorine atoms.

  • Loss of HCl: The elimination of a neutral hydrochloric acid (HCl) molecule is another characteristic fragmentation for chlorinated compounds.[5]

Table 1: Predicted Major Fragment Ions of Protonated 3-(2,4-Dichlorophenoxy)azetidine

Predicted m/zProposed FormulaPredicted LossFragmentation Pathway
190.05C₇H₆Cl₂NO⁺C₂H₄Alpha-cleavage of the azetidine ring followed by neutral loss of ethylene.
162.98C₆H₄Cl₂O⁺C₃H₅NCleavage of the C-O ether bond.
127.02C₆H₄ClO⁺C₃H₅N, ClCleavage of the C-O ether bond followed by loss of a chlorine atom.
56.05C₃H₆N⁺C₆H₃Cl₂OCleavage of the C-O ether bond.

Experimental Workflow

The following section outlines a general protocol for the analysis of 3-(2,4-Dichlorophenoxy)azetidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • 3-(2,4-Dichlorophenoxy)azetidine standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[11]

Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a stock solution of 3-(2,4-Dichlorophenoxy)azetidine in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in a 50:50 mixture of acetonitrile and water.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a suitable starting point for separating this moderately polar compound. Given its potential use as a polar herbicide, hydrophilic interaction liquid chromatography (HILIC) could also be explored for enhanced retention.[12][13][14]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan MS to identify the [M+H]⁺ ion, followed by product ion scans (MS/MS) of the precursor ion at m/z 218.08.

    • Collision Energy: Optimize collision energy (e.g., 10-40 eV) to obtain informative fragment ions.

Visualizations

Predicted Fragmentation Pathway of 3-(2,4-Dichlorophenoxy)azetidine

G M [M+H]⁺ m/z 218.08 F1 Fragment 1 m/z 190.05 M->F1 - C₂H₄ F2 Fragment 2 m/z 162.98 M->F2 - C₃H₅N F4 Fragment 4 m/z 56.05 M->F4 - C₆H₃Cl₂O F3 Fragment 3 m/z 127.02 F2->F3 - Cl

Caption: Predicted fragmentation of protonated 3-(2,4-Dichlorophenoxy)azetidine.

Experimental Workflow for LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock Stock Solution (1 mg/mL in MeOH) Working Working Standards (Dilution Series) Stock->Working Injection Inject 5 µL Working->Injection Column C18 Column Injection->Column Gradient Gradient Elution Column->Gradient ESI ESI Source (+) Gradient->ESI MS1 Full Scan (MS1) (Identify m/z 218.08) ESI->MS1 MS2 Product Ion Scan (MS/MS) MS1->MS2

Caption: LC-MS/MS workflow for 3-(2,4-Dichlorophenoxy)azetidine analysis.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric analysis of 3-(2,4-Dichlorophenoxy)azetidine. The proposed fragmentation pathways, rooted in fundamental principles of mass spectrometry, offer a solid foundation for the structural elucidation of this and similar molecules. The detailed LC-MS/MS protocol serves as a practical starting point for method development in research and quality control environments. The unique combination of the strained azetidine ring and the dichlorophenoxy group is expected to yield a rich and informative mass spectrum, enabling confident identification and quantification.

References

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

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  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]

  • Journal of Chemical Education. (n.d.). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. [Link]

  • Kind, T., & Fiehn, O. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

  • Journal of the American Chemical Society. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

  • MDPI. (n.d.). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. [Link]

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  • Beilstein Journal of Organic Chemistry. (n.d.). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

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Method

Application Notes and Protocols: Investigating the Therapeutic Potential of 3-(2,4-Dichlorophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the initial exploration of the therapeutic poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial exploration of the therapeutic potential of the novel compound, 3-(2,4-Dichlorophenoxy)azetidine. By dissecting its structural components—the privileged azetidine scaffold and the biologically active dichlorophenoxy moiety—we hypothesize potential therapeutic applications in oncology and inflammation. This guide offers detailed, field-proven protocols for preliminary screening, target validation, and mechanism of action studies. Our objective is to furnish researchers with a robust framework to systematically evaluate this compound's bioactivity and pave the way for further drug development endeavors.

Introduction: Deconstructing 3-(2,4-Dichlorophenoxy)azetidine for Therapeutic Insights

The molecule 3-(2,4-Dichlorophenoxy)azetidine presents a compelling starting point for therapeutic investigation, primarily due to the unique combination of its two core structural motifs: the azetidine ring and the 2,4-dichlorophenoxy group.

  • The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their inherent ring strain and sp³-rich character impart a conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets.[1][2] This structural feature also often improves pharmacokinetic properties such as metabolic stability and solubility.[1] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its value in modern therapeutic design.[1]

  • The 2,4-Dichlorophenoxy Moiety: A Known Bioactive Component. The 2,4-dichlorophenoxy group is the active constituent of the widely used herbicide 2,4-D. In plants, it functions as a synthetic auxin, inducing uncontrolled cell growth and leading to plant death.[3] While the specific auxin signaling pathway in plants does not have a direct homolog in humans, the ability of this moiety to disrupt cellular growth processes is noteworthy. Phenoxyacetic acid derivatives, as a class, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5]

Based on this structural analysis, we propose two primary avenues for investigating the therapeutic potential of 3-(2,4-Dichlorophenoxy)azetidine: Oncology and Inflammation . The underlying hypothesis is that the compound may modulate key signaling pathways involved in cell proliferation, apoptosis, and the inflammatory response.

Proposed Therapeutic Area 1: Oncology

The herbicidal action of the 2,4-dichlorophenoxy group, which induces unregulated cell proliferation in plants, suggests that in a different biological context, it might conversely inhibit the uncontrolled growth of cancer cells. Coupled with the azetidine ring's presence in successful kinase inhibitors, a primary hypothesis is that 3-(2,4-Dichlorophenoxy)azetidine may exhibit anti-proliferative and pro-apoptotic effects on cancer cells.

Initial Screening for Anti-Proliferative Activity

The first step is to ascertain whether the compound has a general cytotoxic or cytostatic effect on cancer cells. A panel of human cancer cell lines representing different tumor types should be used.

Protocol 1: High-Throughput Cell Viability Screening using a Luminescent Assay

This protocol utilizes a commercially available ATP-based luminescent assay (e.g., CellTiter-Glo®) to quantify cell viability. The amount of ATP is directly proportional to the number of metabolically active cells.[6]

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast) in their recommended media and conditions.

  • Cell Seeding: Seed cells into 96-well or 384-well clear-bottom white plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3-(2,4-Dichlorophenoxy)azetidine in DMSO. Create a serial dilution series of the compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cell plates and add the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Assay:

    • Equilibrate the plate and the luminescent assay reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression model.

Causality Behind Experimental Choices:

  • Choice of Assay: The luminescent ATP assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.[6]

  • Cell Line Panel: Using a diverse panel of cell lines provides initial insights into whether the compound has broad anti-cancer activity or is specific to certain cancer types.

  • Incubation Time: A 48-72 hour incubation period allows for multiple cell doublings, enabling the detection of effects on cell proliferation.

Data Presentation:

Cell LineIC₅₀ (µM) of 3-(2,4-Dichlorophenoxy)azetidineIC₅₀ (µM) of Doxorubicin (Control)
A549[Experimental Value][Experimental Value]
HCT116[Experimental Value][Experimental Value]
MCF-7[Experimental Value][Experimental Value]
Investigating the Mechanism of Cell Death

If the compound shows significant anti-proliferative activity, the next step is to determine if it induces apoptosis (programmed cell death) or necrosis.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Methodology:

  • Follow steps 1-4 from Protocol 1.

  • Incubation: Incubate the plates for a shorter duration, typically 24 hours, to capture early apoptotic events.

  • Assay:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add the reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence.

  • Data Analysis: Plot the luminescent signal (proportional to caspase activity) against the compound concentration.

Workflow Diagram:

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action start Start with 3-(2,4-Dichlorophenoxy)azetidine viability_assay Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®) start->viability_assay ic50 Determine IC₅₀ viability_assay->ic50 apoptosis_assay Protocol 2: Apoptosis Assay (e.g., Caspase-Glo® 3/7) ic50->apoptosis_assay target_id Protocol 3: Target Identification (e.g., DARTS) apoptosis_assay->target_id end Validated Therapeutic Target target_id->end

Caption: Workflow for investigating the anticancer potential of 3-(2,4-Dichlorophenoxy)azetidine.

Target Identification

Identifying the molecular target(s) of the compound is crucial for further development. Drug Affinity Responsive Target Stability (DARTS) is a label-free method that can be employed.[7] This technique is based on the principle that a small molecule binding to a protein can stabilize it against proteolysis.[7]

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

Methodology:

  • Cell Lysate Preparation: Prepare a total protein lysate from a cancer cell line that is sensitive to the compound.

  • Compound Treatment: Aliquot the lysate and treat with either 3-(2,4-Dichlorophenoxy)azetidine or vehicle (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • SDS-PAGE and Staining: Resolve the protein digests on an SDS-PAGE gel and visualize the protein bands using a sensitive stain (e.g., silver stain or Coomassie blue).

  • Band Excision and Mass Spectrometry: Identify protein bands that are protected from digestion in the compound-treated sample compared to the control. Excise these bands and identify the proteins using LC-MS/MS.

  • Target Validation: Validate the identified potential targets using techniques such as Western blotting, thermal shift assays, or by using knockout/knockdown cell lines.

Proposed Therapeutic Area 2: Inflammation

Phenoxyacetic acid derivatives have been reported to possess anti-inflammatory properties.[3][4] The azetidine scaffold is also present in baricitinib, a Janus kinase (JAK) inhibitor used to treat inflammatory conditions like rheumatoid arthritis. Therefore, it is plausible that 3-(2,4-Dichlorophenoxy)azetidine could modulate inflammatory signaling pathways.

Screening for Anti-Inflammatory Activity

A common in vitro model for inflammation involves stimulating immune cells like macrophages with lipopolysaccharide (LPS) and measuring the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

Protocol 4: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

Methodology:

  • Cell Culture: Culture a murine or human macrophage cell line (e.g., RAW 264.7 or THP-1). For THP-1 cells, differentiate them into macrophages using PMA.

  • Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of 3-(2,4-Dichlorophenoxy)azetidine for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. Include a vehicle control and an unstimulated control.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Plot the TNF-α concentration against the compound concentration and determine the IC₅₀ for TNF-α inhibition.

Signaling Pathway Diagram:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB p50/p65 (NF-κB) IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_gene TNF-α Gene TNFa_protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_gene->TNFa_protein Transcription & Translation Compound 3-(2,4-Dichlorophenoxy)azetidine (Hypothesized Inhibition) Compound->IKK Compound->NFkB

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Concluding Remarks

The structured approach outlined in these application notes provides a clear and logical path for the preliminary assessment of 3-(2,4-Dichlorophenoxy)azetidine as a potential therapeutic agent. By systematically evaluating its effects on cancer cell proliferation and inflammatory responses, researchers can generate the foundational data necessary to justify more in-depth preclinical studies. The protocols provided are robust, widely used in the field, and designed to yield clear, interpretable results. Successful identification of bioactivity and a molecular target will be a significant step towards unlocking the therapeutic promise of this novel chemical entity.

References

  • Adan, A., et al. (2016). Cell-based screening platforms in drug discovery. Journal of Cellular and Molecular Medicine, 20(9), 1597-1605. Available at: [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Available at: [Link]

  • Begum, S., et al. (2020). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. Available at: [Link]

  • Lazzarotto-da-Silva, G., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

  • Parmar, D. R., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(24), 2145-2169. Available at: [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Tohda, C., et al. (2012). Diosgenin-induced cognitive enhancement in 5XFAD mouse model of Alzheimer's disease is mediated by 1,25D3-MARRS. Scientific Reports, 2, 535. Available at: [Link]

  • Various Authors. (2022). Cell-Based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Wang, L., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 12, 679213. Available at: [Link]

  • Yasmeen, S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 41. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(2,4-Dichlorophenoxy)azetidine

Welcome to the technical support center for the purification of 3-(2,4-Dichlorophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2,4-Dichlorophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this key intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

Introduction to Purification Challenges

The purification of 3-(2,4-Dichlorophenoxy)azetidine presents a unique set of challenges stemming from the inherent properties of its constituent parts: the strained four-membered azetidine ring and the dichlorophenoxy group. The azetidine ring, due to its significant ring strain, can be susceptible to ring-opening reactions under harsh conditions (e.g., strong acids or bases, high temperatures). Conversely, the dichlorophenoxy moiety imparts a degree of lipophilicity and potential for interactions with aromatic impurities.

Effective purification strategies must therefore balance the need to remove unreacted starting materials, byproducts, and reagents while preserving the integrity of the target molecule. This guide will walk you through common purification techniques, potential pitfalls, and their solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-(2,4-Dichlorophenoxy)azetidine.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography. My fractions are either empty or contain very little of the desired product. What could be the cause?

Answer:

Low recovery from silica gel chromatography can be attributed to several factors, primarily related to the interaction of the basic azetidine nitrogen with the acidic silica gel.

Causality Explained:

  • Strong Adsorption: The lone pair of electrons on the azetidine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or significant tailing of the product on the column, resulting in poor recovery.

  • On-Column Degradation: The acidic nature of silica gel can potentially catalyze the degradation of acid-sensitive compounds, including strained rings like azetidine, especially with prolonged exposure.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen eluent system and add 1-2% triethylamine (Et₃N) or another volatile base. This will "deactivate" the acidic silanol groups and minimize strong interactions with your basic product.

  • Optimize the Eluent System: Start with a less polar mobile phase and gradually increase the polarity. A common starting point for compounds of this nature is a hexane/ethyl acetate gradient.[1][2] The addition of a small percentage of a more polar solvent like methanol (e.g., 1-5%) can help to elute highly adsorbed compounds.

  • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase such as alumina (neutral or basic) or a polymer-based support.

Issue 2: Persistent Impurities in the Final Product

Question: After purification, my NMR analysis still shows the presence of unreacted 2,4-dichlorophenol and other unidentified aromatic signals. How can I remove these?

Answer:

The presence of starting materials or related aromatic impurities suggests that the chosen purification method is not providing sufficient resolution.

Causality Explained:

  • Similar Polarity: The starting material, 2,4-dichlorophenol, and your product, 3-(2,4-Dichlorophenoxy)azetidine, may have similar polarities, making them difficult to separate by chromatography alone.

  • Byproduct Formation: The synthesis of 2,4-D itself can produce various chlorinated phenol and dioxin isomers, which could carry through the synthesis of the azetidine derivative.[3]

Troubleshooting Workflow:

G start Crude Product with Aromatic Impurities liquid_liquid Perform a Liquid-Liquid Extraction start->liquid_liquid Initial Cleanup column_chrom Column Chromatography on Silica Gel liquid_liquid->column_chrom Remove Gross Impurities recrystallization Recrystallization column_chrom->recrystallization Fine Purification final_product Pure 3-(2,4-Dichlorophenoxy)azetidine recrystallization->final_product

Caption: A multi-step purification workflow for removing persistent impurities.

Detailed Steps:

  • Liquid-Liquid Extraction:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium bicarbonate or 0.5M sodium hydroxide). This will deprotonate the acidic 2,4-dichlorophenol, forming a salt that will be soluble in the aqueous layer and thus removed from the organic phase.

    • Wash the organic layer with brine to remove any remaining aqueous base.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Optimized Column Chromatography: Proceed with column chromatography on the extracted material as described in Issue 1. The prior removal of the acidic impurity should significantly improve the separation.

  • Recrystallization: For solid products, recrystallization can be a highly effective final purification step.[1][5]

    • Solvent Selection: The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for compounds of this type include ethanol/water, isopropanol, or ethyl acetate/hexanes.

    • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The impurities should remain in the mother liquor. Collect the crystals by filtration.

Issue 3: Product Degradation During Purification

Question: I suspect my product is degrading during purification, as I see new, unexpected spots on my TLC plates after the workup or column. What are the likely causes and how can I prevent this?

Answer:

Degradation of 3-(2,4-Dichlorophenoxy)azetidine is most likely due to the instability of the azetidine ring under certain conditions.

Causality Explained:

  • Acid/Base Instability: The strained four-membered ring of azetidine can be susceptible to ring-opening reactions in the presence of strong acids or bases.[1]

  • Thermal Instability: Prolonged heating can also lead to degradation.

Preventative Measures:

Condition Preventative Action Scientific Rationale
Acidic Conditions Avoid strong acids. Use weak acids like acetic acid for pH adjustments if necessary. When performing chromatography, use a deactivated stationary phase.Minimizes the risk of acid-catalyzed ring-opening of the azetidine moiety.
Basic Conditions Use mild, non-nucleophilic bases like triethylamine or diisopropylethylamine for pH adjustments. Avoid strong bases like NaOH or KOH if possible.Strong nucleophilic bases can attack the azetidine ring, leading to cleavage.
Elevated Temperatures Concentrate solutions at or below 40°C using a rotary evaporator. Avoid prolonged heating during recrystallization.Reduces the likelihood of thermally induced degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of 3-(2,4-Dichlorophenoxy)azetidine?

A1: A combination of techniques is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress and fraction analysis during chromatography. Use a suitable stain (e.g., potassium permanganate or iodine) to visualize spots if the compound is not UV-active.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q2: What are the expected spectroscopic signatures for 3-(2,4-Dichlorophenoxy)azetidine?

A2: While specific shifts will depend on the solvent and instrument, you can expect the following general features in the ¹H NMR spectrum:

  • Aromatic Protons: Signals in the aromatic region (typically 6.8-7.5 ppm) corresponding to the three protons on the dichlorophenyl ring.

  • Azetidine Protons: A set of multiplets in the range of 3.5-5.0 ppm corresponding to the protons on the azetidine ring. The proton at the 3-position, attached to the oxygen, will likely be the most downfield of this set.

  • NH Proton: A broad singlet corresponding to the azetidine NH proton. The chemical shift of this proton can be highly variable and may exchange with D₂O.

Q3: Can I use distillation to purify 3-(2,4-Dichlorophenoxy)azetidine?

A3: While vacuum distillation can be effective for some azetidine derivatives, it may not be ideal for this compound.[4] The relatively high molecular weight and potential for thermal degradation make distillation a risky choice. Column chromatography and recrystallization are generally safer and more effective methods.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general guideline for the purification of 3-(2,4-Dichlorophenoxy)azetidine using silica gel chromatography.

Materials:

  • Crude 3-(2,4-Dichlorophenoxy)azetidine

  • Silica gel (60 Å, 230-400 mesh)

  • Triethylamine (Et₃N)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • TLC plates, chamber, and visualization stain

Procedure:

  • Prepare the Slurry: In a beaker, add silica gel and enough of your starting eluent (e.g., 95:5 hexane/ethyl acetate) to form a free-flowing slurry. Add 1-2% (v/v) of triethylamine to the slurry and stir for 5-10 minutes.

  • Pack the Column: Carefully pour the slurry into your chromatography column, ensuring no air bubbles are trapped. Allow the solvent to drain until it is level with the top of the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting eluent). Carefully apply the sample to the top of the silica bed.

  • Elute the Column: Begin eluting with your starting solvent system, collecting fractions.

  • Monitor by TLC: Regularly spot the collected fractions on a TLC plate to track the elution of your product and any impurities.

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 hexane/ethyl acetate).

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

References

  • Method for preparing 2,4-dichlorophenoxyacetic acid.
  • How to purify esterefication product? ResearchGate. [Link]

  • Azetidine. Organic Syntheses Procedure. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

  • Synthesis of azetidine derivatives.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • 3-(2,4-Dichlorophenoxy)azetidine. MySkinRecipes. [Link]

  • Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. MDPI. [Link]

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

  • 2,4-Dichlorophenoxyacetic Acid. CDC. [Link]

  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PubMed Central. [Link]

  • (PDF) Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. ResearchGate. [Link]

  • Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. ResearchGate. [Link]

  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. [Link]

  • A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Recrystallization of Acetanilide. YouTube. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

Sources

Optimization

Technical Support Center: 3-(2,4-Dichlorophenoxy)azetidine

Welcome to the technical support guide for 3-(2,4-Dichlorophenoxy)azetidine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2,4-Dichlorophenoxy)azetidine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound. Given its structure—a strained four-membered azetidine ring coupled with a dichlorophenoxy moiety—understanding its chemical behavior under various experimental conditions is critical for obtaining reliable and reproducible results. This guide provides in-depth, experience-driven insights into potential issues, troubleshooting strategies, and best practices for handling and analysis.

Frequently Asked Questions (FAQs): Core Stability Concerns

This section addresses the fundamental stability questions researchers may have when working with 3-(2,4-Dichlorophenoxy)azetidine.

Q1: What are the primary chemical stability concerns for 3-(2,4-Dichlorophenoxy)azetidine?

A1: The principal stability issue stems from the significant ring strain inherent to the four-membered azetidine ring, which is approximately 25.4 kcal/mol.[1][2] This strain makes the ring susceptible to cleavage under certain conditions, a reactivity trait that is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[1][2] The primary degradation pathway to be aware of is the ring-opening of the azetidine moiety, which can be catalyzed by various factors, most notably acidic conditions.[3] While the ether linkage to the 2,4-dichlorophenyl group is generally more stable, its cleavage cannot be entirely ruled out under harsh hydrolytic conditions.

Q2: How does pH influence the stability of the compound in aqueous or protic solutions?

A2: pH is the most critical factor governing the stability of 3-(2,4-Dichlorophenoxy)azetidine in solution.

  • Acidic Conditions (pH < 6): This is the area of greatest concern. The lone pair of electrons on the azetidine nitrogen can be protonated, forming an azetidinium cation. This protonation significantly activates the ring, making the carbon atoms adjacent to the nitrogen highly electrophilic and susceptible to nucleophilic attack by the solvent (e.g., water, methanol) or other nucleophiles present in the medium.[3] This leads to irreversible ring-opening.

  • Neutral Conditions (pH ≈ 7): The compound exhibits its best stability in neutral or near-neutral conditions. However, prolonged storage in aqueous buffers, even at neutral pH, may lead to slow hydrolysis over time, especially at elevated temperatures.

  • Basic Conditions (pH > 8): While generally more stable than in acidic media, strong basic conditions can promote other, less common degradation pathways. The unprotonated nitrogen is a better nucleophile itself, which could potentially lead to intermolecular reactions if reactive electrophiles are present.

Q3: What are the likely degradation products I should look for in my analysis (e.g., by LC-MS)?

A3: The degradation products will depend on the specific conditions. The most probable product, resulting from acid-catalyzed hydrolysis, is the ring-opened amino alcohol: 1-(azetidin-3-yloxy)-2,4-dichlorobenzene , which upon ring-opening would yield a propanolamine derivative. For instance, nucleophilic attack by water would produce 1-((1-amino-3-(2,4-dichlorophenoxy)propan-2-yl)oxy)propan-2-ol or a related isomer. You should monitor your analyses for new peaks corresponding to a mass increase of +18 amu (addition of water). A secondary, though less likely, degradation pathway could involve the cleavage of the ether bond, which would yield 3-hydroxyazetidine and 2,4-dichlorophenol .

Q4: Is the compound sensitive to temperature or light?

A4: Yes, both factors should be controlled.

  • Temperature: Commercial suppliers recommend storing the compound at 2-8°C, which strongly suggests that it has limited stability at ambient or elevated temperatures.[4] Thermal energy can provide the activation energy needed to overcome the barrier to ring-opening or other decomposition reactions. All reactions should ideally be conducted at controlled, and where possible, lower temperatures.

  • Light: The 2,4-dichlorophenyl moiety contains a chromophore that can absorb UV light. While specific photostability data is not available, related compounds like 2,4-D are known to undergo photodegradation.[5][6] It is best practice to store stock solutions in amber vials and protect reaction vessels from direct light to prevent potential photochemical degradation.

Troubleshooting Guide for Experimental Issues

This guide provides a problem-solution framework for common issues encountered during experimentation.

Observed Problem Potential Root Cause (Stability-Related) Recommended Action & Scientific Rationale
Inconsistent reaction yields or formation of multiple unknown byproducts. Degradation of the starting material either before or during the reaction.Action: 1. Re-analyze the purity of your starting material immediately before use via HPLC or ¹H NMR. 2. Ensure all solvents and reagents are anhydrous and free of acidic impurities. 3. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. 4. Lower the reaction temperature. Rationale: Small amounts of acid or water can initiate catalytic decomposition. An inert atmosphere prevents side reactions with atmospheric oxygen or moisture.
A new, more polar spot appears on TLC or a new peak in HPLC during workup. Acid-catalyzed ring-opening during aqueous or acidic workup steps (e.g., HCl wash).Action: 1. Minimize contact time with acidic aqueous layers. 2. Perform extractions at low temperatures (e.g., in an ice bath). 3. Use a milder acid (e.g., saturated NH₄Cl solution) or a buffered solution for pH adjustment. 4. Consider alternative purification methods that avoid acidic conditions, such as chromatography on neutral or basic alumina instead of silica gel. Rationale: The ring-opened product will be an amino alcohol, which is significantly more polar and will have a lower Rf on TLC. Minimizing exposure to the acidic catalyst reduces the extent of degradation.
LC-MS analysis shows a peak with a mass corresponding to [M+H₂O+H]⁺. Hydrolysis of the azetidine ring has occurred.Action: 1. Confirm the structure of the byproduct using MS/MS fragmentation. 2. Prepare all solutions fresh using anhydrous solvents. 3. If using aqueous buffers, ensure they are freshly prepared and degassed. 4. Run a control experiment where the compound is stirred in the reaction solvent at the reaction temperature (without other reagents) to isolate the cause. Rationale: This is the classic sign of ring-opening via nucleophilic attack by water. MS/MS fragmentation can help confirm the structure by showing characteristic losses.
Poor recovery after silica gel chromatography. The compound is degrading on the acidic surface of the silica gel.Action: 1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier like triethylamine (~0.5-1%). 2. Use an alternative stationary phase such as neutral alumina or a reverse-phase (C18) column. 3. Minimize the time the compound spends on the column by using a faster flow rate or gradient elution. Rationale: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the degradation of acid-sensitive compounds like azetidines.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability-related issues.

TroubleshootingWorkflow start Inconsistent Experimental Result (e.g., low yield, byproducts) check_purity 1. Confirm Purity of Starting Material (HPLC, NMR, LC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok   degradation_suspected 2. Suspect In-situ Degradation (During Reaction or Workup) purity_ok->degradation_suspected Yes replace_sm Source New or Re-purify Starting Material purity_ok->replace_sm No control_exp 3. Run Control Experiments (e.g., compound in solvent at T°C) degradation_suspected->control_exp degradation_confirmed Degradation Confirmed? control_exp->degradation_confirmed degradation_confirmed->start No (Re-evaluate other parameters) isolate_cause 4. Isolate Degradation Step degradation_confirmed->isolate_cause Yes reaction_node Reaction Conditions isolate_cause->reaction_node During Reaction? workup_node Workup Conditions isolate_cause->workup_node During Workup? purification_node Purification Conditions isolate_cause->purification_node During Purification? optimize 5. Optimize Problematic Step reaction_node->optimize workup_node->optimize purification_node->optimize

Caption: A workflow for troubleshooting experimental issues.

Protocols and Best Practices

Recommended Storage and Handling

To ensure the long-term integrity of 3-(2,4-Dichlorophenoxy)azetidine, adhere to the following guidelines.

ParameterRecommendationRationale
Solid Form Store at 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture.[4]
Solution Form Prepare solutions fresh for each use in high-purity, anhydrous, aprotic solvents (e.g., DCM, THF, Acetonitrile). Store solutions at -20°C in amber vials for short-term use only.Prevents solvent-mediated degradation. Aprotic solvents lack protons to catalyze ring-opening. Cold storage slows reaction rates.
Solvent Choice Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene, Dimethylformamide (DMF). Use with Caution: Alcohols (MeOH, EtOH) may act as nucleophiles. Avoid: Acidic solvents (e.g., Acetic Acid), aqueous solutions with pH < 6.Solvent choice is critical to prevent nucleophilic attack on the strained ring. Protic solvents can participate in degradation reactions.
Protocol: Forced Degradation Study for Stability Assessment

This protocol allows you to systematically assess the stability of your compound under various stress conditions, a crucial step in understanding its liability.

Objective: To identify the degradation pathways and the rate of degradation of 3-(2,4-Dichlorophenoxy)azetidine under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 3-(2,4-Dichlorophenoxy)azetidine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M HCl solution

  • 0.1 M NaOH solution

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC system with UV or MS detector

  • pH meter, calibrated

  • Thermostatic chamber and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions Setup (in triplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 40°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 40°C.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Keep at 40°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep 2 mL of the stock solution in the dark at 60°C.

    • Photolytic Degradation: Expose 2 mL of the stock solution to light in a photostability chamber (ICH Q1B guidelines).

    • Control: Keep 2 mL of the stock solution in the dark at 4°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching:

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.

    • Dilute all aliquots to a final concentration of ~10 µg/mL with the mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.

    • Calculate the percentage of the parent compound remaining and identify the relative peak areas of any new degradation products.

Potential Acid-Catalyzed Degradation Pathway

The following diagram illustrates the mechanism of acid-catalyzed ring-opening by a generic nucleophile (Nu-H), such as water.

Caption: Proposed mechanism for acid-catalyzed ring-opening.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • MySkinRecipes. (n.d.). 3-(2,4-Dichlorophenoxy)azetidine. Retrieved January 26, 2026, from [Link]

  • Brandl, F., & Giera, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13269-13284. [Link]

  • Sagel, V. N., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. [Link]

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Oregon State University. [Link]

  • Sharma, A., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3286-3306. [Link]

  • Hayashi, S., et al. (2021). Multiple Gene Clusters and Their Role in the Degradation of Chlorophenoxyacetic Acids in Bradyrhizobium sp. RD5-C2 Isolated from Non-Contaminated Soil. Microorganisms, 9(9), 1934. [Link]

  • International Agency for Research on Cancer. (2017). 2,4-DICHLOROPHENOXYACETIC ACID. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113. [Link]

  • Eawag. (n.d.). 2,4-Dichlorophenoxyacetic Acid Pathway Map. Eawag-BBD. [Link]

  • Knaak, J. B., et al. (2003). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Toxicology and Applied Pharmacology, 188(2), 97-105. [Link]

  • Di Mauro, G., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Organic Process Research & Development, 25(5), 1213–1221. [Link]

  • Google Patents. (2019). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Zablotowicz, R. M., et al. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Biotechnology, 36(5), 879-896. [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Azetidine Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for azetidine synthesis. Azetidines are privileged four-membered nitrogen-containing heterocycles, increasingly vital as building...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for azetidine synthesis. Azetidines are privileged four-membered nitrogen-containing heterocycles, increasingly vital as building blocks in medicinal chemistry and drug development due to their unique structural and physicochemical properties.[1] However, their synthesis is often challenging due to the inherent ring strain of the four-membered ring, which makes their formation thermodynamically and kinetically demanding.[2]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during azetidine synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of azetidines so challenging?

The primary challenge is the significant ring strain, estimated at approximately 25.4 kcal/mol.[1] This strain energy makes the ring-closing transition state high in energy and the product less stable than analogous five- or six-membered rings.[2] Consequently, intramolecular cyclization reactions are often slow and compete with unfavorable side reactions such as intermolecular polymerization, elimination, or the formation of more stable ring systems (e.g., pyrrolidines).[2] Furthermore, certain substituted azetidines can be prone to decomposition, especially under acidic conditions.[3]

Q2: What are the primary strategies for constructing the azetidine ring?

There are several established strategies, each with its own set of advantages and challenges:

  • Intramolecular Cyclization: This is the most traditional and widely used method. It typically involves the nucleophilic attack of an amine onto a carbon center three atoms away, bearing a good leaving group (e.g., a halide or sulfonate). This is essentially an intramolecular SN2 reaction.[2]

  • [2+2] Cycloadditions: These reactions involve the coupling of a C=N bond (from an imine) with a C=C bond (from an alkene or allene) to form the four-membered ring.[4] Modern variations often employ photochemistry (the aza Paternò-Büchi reaction) to access the required excited states.[1][5]

  • Strain-Release Methodologies: These innovative approaches use highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABB), which can be opened by various reagents under mild conditions to generate functionalized azetidines.[1][6]

  • Ring Contraction and C-H Amination: More advanced methods include the ring contraction of larger heterocycles like pyrrolidinones or palladium-catalyzed intramolecular C-H amination, which can provide access to complex azetidines.[1]

Q3: How do I select the appropriate N-substituent or protecting group?

The choice of the nitrogen substituent is critical and influences the reaction in several ways:

  • Nucleophilicity: The substituent dictates the nitrogen's nucleophilicity. Electron-withdrawing groups (e.g., tosyl, nosyl) decrease nucleophilicity, which can hinder the ring-closing step but may be necessary for other transformations in the synthetic sequence.

  • Stability: The N-substituent impacts the stability of the final azetidine. For example, N-aryl azetidines can be susceptible to acid-mediated ring-opening, a decomposition pathway that is influenced by the pKa of the azetidine nitrogen.[3]

  • Cleavage: Consider the conditions required for deprotection. Sulfonyl groups are robust but often require harsh removal conditions, while a Boc group is easily removed with acid but may not be stable to all reaction conditions. A benzyl group, removable by hydrogenolysis, is often a good compromise.

Q4: What are the most critical reaction parameters to screen during optimization?

For most azetidine syntheses, especially intramolecular cyclizations, the following parameters are key:

  • Concentration: To favor the desired intramolecular cyclization over intermolecular polymerization, reactions should be run under high-dilution conditions (typically ≤0.01 M).

  • Base: A non-nucleophilic base is often required to deprotonate the amine without competing with the ring-closing reaction. The strength and sterics of the base (e.g., K₂CO₃, Cs₂CO₃, DBU) should be optimized.[7]

  • Solvent: The solvent must fully dissolve the starting material and can influence the reaction rate. Polar aprotic solvents like acetonitrile, DMF, or DMSO are common choices.

  • Temperature: An optimal temperature balance is needed. Higher temperatures can provide the activation energy for the difficult ring closure but may also accelerate decomposition or side reactions.[2]

Troubleshooting Guide: Specific Experimental Issues

Problem: Low or No Yield of Azetidine

Q: My intramolecular cyclization of a γ-amino alcohol (via its sulfonate ester) is failing. TLC/LC-MS just shows starting material or a complex mixture. What should I try?

This is a classic and common challenge in azetidine synthesis. The issue likely stems from a combination of high activation energy for the 4-exo-tet cyclization and competing side reactions.

Causality & Solutions:

  • Insufficient Activation of the Leaving Group: The hydroxyl group must be converted to an excellent leaving group. Mesylates (Ms) and tosylates (Ts) are standard, but a triflate (Tf) or nosylate (Ns) group is significantly more reactive and may be necessary to drive the difficult cyclization.

  • Base Incompatibility: The base might be too weak to fully deprotonate the amine, too strong, causing elimination of the leaving group, or too nucleophilic, reacting with the substrate itself.

    • Action: Screen a panel of bases. Start with inorganic bases like K₂CO₃ or Cs₂CO₃, which are often effective. If those fail, consider stronger, non-nucleophilic organic bases like DBU or proton sponge.

  • Intermolecular Polymerization: At standard concentrations, the amine of one molecule is more likely to react with the electrophilic carbon of another molecule than to cyclize.

    • Action: This is a critical point. Re-run the reaction under high-dilution conditions. Use a syringe pump to slowly add the substrate to a large volume of refluxing solvent containing the base. This maintains a very low instantaneous concentration of the substrate, favoring the intramolecular pathway.

  • Thermodynamic Sink: A competing, irreversible side reaction could be consuming your material. The most common is elimination to form an allylic amine if a proton is available beta to the leaving group.

    • Action: Lowering the reaction temperature may disfavor the elimination pathway. Using a bulkier, less-coordinating base can also sometimes help.

Q: I am attempting a [2+2] annulation between an allenoate and a ketimine, but the yield is poor. What factors are most important here?

In these types of cycloadditions, the electronic properties of the reactants and the catalyst's efficacy are paramount.

Causality & Solutions:

  • Electronic Mismatch: The reaction is often promoted by a Lewis base catalyst (like DABCO) that adds to the allenoate to form a zwitterionic intermediate.[4] The success of the subsequent steps depends on the electrophilicity of the ketimine.

    • Action: Ensure the ketimine has sufficient electrophilicity. Electron-withdrawing groups on the ketimine's N-substituent or C-aryl ring can significantly improve yields. Conversely, electron-donating groups can slow or halt the reaction.[4]

  • Catalyst Activity: The Lewis base catalyst must be nucleophilic enough to activate the allenoate but also be a good enough leaving group in the final step to turn over.

    • Action: While DABCO is a common starting point, other tertiary amine catalysts with different steric and electronic properties could be screened.

  • Steric Hindrance: As with any ring-forming reaction, excessive steric bulk near the reacting centers can severely impede the approach of the two components.

    • Action: Analyze the sterics of your substrates. If possible, test a less-hindered analogue to see if the reaction proceeds. This can help diagnose if sterics is the primary issue.

Problem: Formation of Side Products

Q: My reaction is producing a significant amount of pyrrolidine or other ring-expanded products instead of the desired azetidine. How can I control this regioselectivity?

This is common when using precursors that offer multiple cyclization pathways, such as the aminolysis of epoxides.

Causality & Solutions:

  • Baldwin's Rules & Kinetic vs. Thermodynamic Control: The formation of azetidine from a γ-amino electrophile is a 4-exo-tet cyclization, which is kinetically favored according to Baldwin's rules. However, the resulting product is strained. A competing 5-endo-tet cyclization to form a five-membered ring is kinetically disfavored but would lead to a more stable product. If the reaction conditions allow for reversibility or alternative pathways, the thermodynamic product may be formed.

  • Catalyst Influence: In Lewis acid-catalyzed reactions, the catalyst can dramatically influence regioselectivity. For example, in the intramolecular aminolysis of cis-3,4-epoxy amines, lanthanide triflates like La(OTf)₃ have been shown to be highly effective at promoting the desired 4-exo-tet cyclization to yield 3-hydroxyazetidines, while other Lewis or Brønsted acids may give complex mixtures.[8]

    • Action: The choice of catalyst is critical. If you are seeing undesired regioselectivity, a thorough screening of catalysts is warranted. Focus on those known to control regioselectivity in similar systems, such as the lanthanide triflates.[8]

Q: My azetidine product appears to be decomposing during acidic workup or purification on silica gel. What is happening?

Azetidines can be sensitive, particularly to acid. The ring strain that makes them synthetically challenging also makes them reactive.

Causality & Solutions:

  • Acid-Mediated Ring Opening: The azetidine nitrogen can be protonated by acid. This makes the ring highly susceptible to nucleophilic attack, leading to ring-opening. If an internal nucleophile is present in the molecule (e.g., an amide), this can be an intramolecular process.[3]

    • Action: Avoid strong acidic conditions during workup and purification. Use a basic wash (e.g., sat. NaHCO₃ solution) to quench any acid. For chromatography, use silica gel that has been pre-treated with a base like triethylamine (e.g., by eluting the column with a solvent mixture containing 1-2% Et₃N before loading your sample).

  • N-Substituent Effects: The basicity of the azetidine nitrogen is a key determinant of its stability in acid. N-aryl azetidines, where the nitrogen lone pair is delocalized, have a much lower pKa and are more stable than N-alkyl azetidines.[3]

    • Action: If you are synthesizing an N-alkyl azetidine, be especially cautious with acid. If the final product requires a free N-H, it may be best to carry a protecting group like Boc or Cbz through the synthesis and perform the deprotection as the final step under carefully controlled conditions.

Visualizations & Workflows

General Troubleshooting Workflow for Azetidine Synthesis

This diagram outlines a logical progression for troubleshooting a failing azetidine synthesis.

G cluster_0 Initial Reaction Fails cluster_1 Diagnosis & Primary Optimization cluster_2 Advanced Optimization cluster_3 Success Start Low/No Yield or Side Products Check_SM Verify Starting Material Purity & Structure Start->Check_SM High_Dilution Implement High Dilution Conditions (for intramolecular reactions) Check_SM->High_Dilution If intramolecular Temp_Screen Screen Temperature Range (e.g., RT, 50 °C, Reflux) Check_SM->Temp_Screen If intermolecular High_Dilution->Temp_Screen Solvent_Screen Screen Solvents (e.g., MeCN, DMF, Dioxane) Temp_Screen->Solvent_Screen Base_Screen Screen Bases / Catalysts (e.g., K2CO3, Cs2CO3, DBU, La(OTf)3) Solvent_Screen->Base_Screen LG_Change Modify Leaving Group (e.g., OMs -> OTs -> OTf) Base_Screen->LG_Change Success Optimized Conditions Found Base_Screen->Success If successful Route_Change Re-evaluate Synthetic Route (e.g., Cyclization vs. Cycloaddition) LG_Change->Route_Change If still fails LG_Change->Success If successful Route_Change->Success If successful G center Azetidine Synthesis Success Reactants Substrate Structure (Sterics, Electronics) Reactants->center Concentration Concentration (High Dilution) Concentration->center Temperature Temperature Temperature->center Reagents Base / Catalyst Leaving Group Reagents->center Solvent Solvent Polarity & Solubility Solvent->center

Caption: Interplay of key parameters in optimizing azetidine synthesis.

Example Protocol: Intramolecular Cyclization via γ-Haloamine

This protocol is a generalized example for the synthesis of an N-substituted azetidine from a 1,3-dihalide, a method that can be enhanced by microwave irradiation. [6] Reaction: Synthesis of 1-benzylazetidine from 1,3-dichloropropane and benzylamine.

Materials:

  • 1,3-Dichloropropane

  • Benzylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Microwave reactor vials

Procedure:

  • Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add anhydrous potassium carbonate (3.0 equivalents).

  • Reagent Addition: Add anhydrous acetonitrile (to achieve a final concentration of ~0.5 M). Add benzylamine (1.0 equivalent).

  • Substrate Addition: Add 1,3-dichloropropane (1.1 equivalents).

  • Sealing: Securely cap the vial. Note: Ensure the vial is properly sealed to withstand the pressure generated during microwave heating.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes). The reaction should be monitored by TLC or LC-MS to determine completion. Causality: Microwave heating dramatically accelerates the rate of the two sequential SN2 reactions, often reducing reaction times from many hours or days to minutes and improving yields by minimizing thermal decomposition.[6]

  • Workup: After cooling the reaction vial to room temperature, filter the mixture to remove the potassium carbonate. Wash the solid with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (pre-treated with triethylamine) to afford the pure 1-benzylazetidine.

References

  • Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. J. Org. Chem., 71, 135-141. Available at: [Link]

  • Fesyk, O., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Powers, L. M., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. Available at: [Link]

  • Al-Mokhtar, M. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PubMed Central. Available at: [Link]

  • Kaur, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Yang, G., et al. (2026). Triplet Energy Transfer‐Driven Intermolecular [2+2] Photocycloaddition of Acyclic Imines and Indoles: Facile Access to Azetidine‐Fused Indolines. ResearchGate. Available at: [Link]

  • Uesugi, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

Sources

Optimization

storage and handling best practices for 3-(2,4-Dichlorophenoxy)azetidine

Welcome to the technical support center for 3-(2,4-Dichlorophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, alo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2,4-Dichlorophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, along with troubleshooting advice for common experimental challenges. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deeper understanding of the chemical principles at play, ensuring both the success of your experiments and the safety of your laboratory personnel.

Introduction to 3-(2,4-Dichlorophenoxy)azetidine

3-(2,4-Dichlorophenoxy)azetidine is a unique building block in organic synthesis, finding applications as a key intermediate in the development of novel herbicides and potential therapeutic agents.[1] Its structure, which combines a strained azetidine ring with a dichlorophenoxy moiety, offers opportunities for selective chemical modifications.[1] The inherent ring strain of the azetidine core makes it a reactive yet manageable scaffold for synthetic transformations.[2][3] This guide will help you navigate the specific considerations required for the successful use of this compound in your research.

Storage and Handling: Best Practices

Proper storage and handling are paramount to maintaining the integrity of 3-(2,4-Dichlorophenoxy)azetidine and ensuring a safe laboratory environment.

Storage Conditions

To ensure the long-term stability of 3-(2,4-Dichlorophenoxy)azetidine, it is recommended to store it under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C[1]Refrigeration minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The azetidine nitrogen can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preserving the compound's purity.
Light Protect from light.The dichlorophenoxy group can be susceptible to photodegradation.[4] Storing in an amber vial or in a dark location is recommended.
Container Use a tightly sealed, appropriate container.This prevents contamination and exposure to atmospheric moisture.
Handling Precautions

Due to the chemical nature of azetidines and chlorinated organic compounds, the following personal protective equipment (PPE) and handling practices are mandatory:

  • Gloves: Wear nitrile or neoprene gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect from splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

Troubleshooting Guide

This section addresses common issues that may arise during the use of 3-(2,4-Dichlorophenoxy)azetidine in experimental settings.

Q1: My reaction is showing low yield or has failed. What are the potential causes?

A1: Several factors could contribute to poor reaction outcomes. Consider the following troubleshooting steps:

  • Reagent Quality: Verify the purity of your 3-(2,4-Dichlorophenoxy)azetidine. Impurities can interfere with the reaction. If the compound has been stored for an extended period or improperly, its purity may be compromised.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions involving azetidines may be sensitive to temperature fluctuations.

    • Solvent: The choice of solvent is critical. While specific solubility data for this compound is not widely available, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). It is likely to have poor solubility in water.[5]

    • pH: The azetidine ring is susceptible to ring-opening under acidic conditions due to its inherent strain.[2][3] If your reaction medium is acidic, this could be a primary cause of decomposition and low yield.

  • Reactivity of the Azetidine Nitrogen: The nitrogen atom in the azetidine ring is a secondary amine and can act as a nucleophile. This can lead to side reactions if not properly accounted for, for example, by using a protecting group if the desired reaction is at another site.

Q2: I am observing multiple spots on my TLC plate, indicating byproducts. What are the likely side reactions?

A2: The formation of byproducts is a common challenge. Here are some potential side reactions:

  • Ring Opening: As mentioned, the strained azetidine ring can undergo nucleophilic ring-opening. This can be initiated by other nucleophiles in your reaction mixture or even by the solvent under certain conditions.

  • N-Alkylation/N-Acylation: The secondary amine of the azetidine is reactive and can be alkylated or acylated by electrophiles present in the reaction mixture. If this is not the intended reaction, it will lead to the formation of undesired byproducts.

  • Decomposition of the Dichlorophenoxy Group: While generally stable, the dichlorophenoxy moiety can undergo degradation under harsh conditions, such as high temperatures or strong UV light exposure.

Q3: I am having difficulty purifying my product containing the 3-(2,4-Dichlorophenoxy)azetidine moiety. What purification strategies are recommended?

A3: Purification of azetidine-containing compounds can sometimes be challenging due to their polarity and potential for interaction with silica gel.

  • Column Chromatography: This is a common method for purifying substituted azetidines.

    • Stationary Phase: Standard silica gel is often used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to prevent streaking and improve the peak shape of the basic azetidine compound on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for dissolving 3-(2,4-Dichlorophenoxy)azetidine?

Q: How stable is 3-(2,4-Dichlorophenoxy)azetidine in solution?

A: The stability of 3-(2,4-Dichlorophenoxy)azetidine in solution will depend on the solvent, pH, and storage conditions. Due to the susceptibility of the azetidine ring to ring-opening in acidic conditions, solutions should be prepared in neutral or slightly basic, aprotic solvents if long-term storage is intended. It is best practice to prepare solutions fresh for each experiment.

Q: What are the primary safety concerns when working with this compound?

A: The primary safety concerns are potential skin and eye irritation, and it may be harmful if swallowed. Always handle this compound in a fume hood while wearing appropriate personal protective equipment, including gloves and safety glasses.

Q: How should I dispose of waste containing 3-(2,4-Dichlorophenoxy)azetidine?

A: As a chlorinated organic compound, waste containing 3-(2,4-Dichlorophenoxy)azetidine should be disposed of in accordance with local, state, and federal regulations. Incineration at a licensed hazardous waste facility is a common and appropriate method for the disposal of chlorinated organic materials. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

Protocol for a General N-Acylation Reaction

This protocol provides a general procedure for the acylation of the azetidine nitrogen.

Materials:

  • 3-(2,4-Dichlorophenoxy)azetidine

  • Acyl chloride or anhydride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (1.2 equivalents)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve 3-(2,4-Dichlorophenoxy)azetidine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add the acyl chloride or anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the N-Acylation Workflow

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azetidine in anhydrous DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Acyl Chloride (dropwise) C->D E Warm to RT & Stir (2-4h) D->E F Quench with Water E->F G Extract with DCM F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Workflow for the N-acylation of 3-(2,4-Dichlorophenoxy)azetidine.

Logical Relationships in Troubleshooting

Troubleshooting Low Reaction Yield

Low_Yield_Troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Potential Side Reactions Start Low Reaction Yield A1 Check Azetidine Purity Start->A1 A2 Verify Reagent Stoichiometry Start->A2 B1 Optimize Temperature Start->B1 B2 Check Solvent Purity/Choice Start->B2 B3 Is the reaction pH acidic? Start->B3 C2 Unwanted N-Alkylation/ N-Acylation Start->C2 C1 Azetidine Ring Opening B3->C1 Yes

Caption: Decision tree for troubleshooting low yields in reactions.

References

  • MySkinRecipes. 3-(2,4-Dichlorophenoxy)azetidine. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • S. M. Ali, et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021.
  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). 2,4-Dichlorophenoxyacetic Acid. Available at: [Link]

  • Wikipedia. Azetidine. Available at: [Link]

  • ACS Publications. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. 2021. Available at: [Link]

  • ACS Publications. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Available at: [Link]

  • J. Water Environ. Nanotechnol. Removal of 2,4-dichlorophenoxyacetic acid from aqueous solutions by modified magnetic nanoparticles with amino functional groups. 2020. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 3-(2,4-Dichlorophenoxy)azetidine

For researchers and professionals in drug development and agrochemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The synthesis of novel compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agrochemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The synthesis of novel compounds, such as 3-(2,4-Dichlorophenoxy)azetidine, an important intermediate[1], demands a rigorous and multi-faceted approach to structural validation. A mistake in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines.

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of 3-(2,4-Dichlorophenoxy)azetidine. We will move beyond simply listing methods and delve into the causality behind experimental choices, demonstrating how an orthogonal, self-validating system of analysis provides the highest degree of confidence.

Molecular Overview and the Need for Orthogonality

Before proceeding with any analysis, it is critical to have a theoretical framework of the target molecule.

  • Molecular Formula: C₉H₉Cl₂NO[1]

  • Molecular Weight: 218.08 g/mol [1]

  • Core Structural Moieties:

    • A saturated four-membered azetidine ring.

    • A 2,4-disubstituted dichlorophenyl ring.

    • An ether linkage connecting the two rings.


(Note: An illustrative image of the chemical structure would be placed here in a final publication.)

cluster_start Initial State cluster_techniques Orthogonal Analytical Workflow cluster_data Data & Interpretation cluster_end Final Validation Sample Synthesized 3-(2,4-Dichlorophenoxy)azetidine NMR NMR Spectroscopy (1D & 2D) Sample->NMR Parallel Analysis MS Mass Spectrometry (HRMS) Sample->MS Parallel Analysis FTIR FTIR Spectroscopy Sample->FTIR Parallel Analysis NMR_Data Connectivity Map (¹H, ¹³C, COSY, HSQC, HMBC) NMR->NMR_Data Provides MS_Data Molecular Formula (Isotopic Pattern) MS->MS_Data Provides FTIR_Data Functional Groups (C-O, C-Cl, Ar-H) FTIR->FTIR_Data Provides Validated Validated Structure NMR_Data->Validated Data Convergence MS_Data->Validated Data Convergence FTIR_Data->Validated Data Convergence

Caption: Orthogonal workflow for structural validation.

The Cornerstone of Validation: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[2] For 3-(2,4-Dichlorophenoxy)azetidine, a combination of 1D and 2D NMR experiments is essential.

Expertise in Action: Predicting the NMR Landscape

The expected chemical shifts are influenced by the electronic environment of each nucleus. The electronegative chlorine atoms and the oxygen atom will deshield nearby protons and carbons, shifting their signals downfield. The strained azetidine ring also has characteristic chemical shifts.[4][5]

¹H NMR Spectroscopy: This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling.

  • Aromatic Region (~6.8-7.5 ppm): Three protons are expected on the dichlorophenyl ring. Their specific splitting patterns (doublet, doublet of doublets) will confirm the 2,4-substitution pattern.

  • Azetidine Methine Proton (CH-O, ~5.0-5.5 ppm): This single proton at the C3 position is shifted significantly downfield due to the adjacent oxygen atom. It will likely appear as a multiplet due to coupling with the four other azetidine protons.

  • Azetidine Methylene Protons (CH₂-N, ~3.8-4.5 ppm): The four protons on C2 and C4 of the azetidine ring are diastereotopic, meaning they are chemically non-equivalent. They are expected to show complex splitting patterns (multiplets) due to both geminal and vicinal coupling.[4]

  • Amine Proton (N-H, variable): A broad singlet that may exchange with D₂O. Its presence confirms the secondary amine of the azetidine ring.

¹³C NMR Spectroscopy: This experiment identifies all unique carbon environments.

  • Aromatic Carbons (~115-155 ppm): Six signals are expected. Two carbons will be directly attached to chlorine, one to oxygen, and three to hydrogen. The carbon attached to oxygen (C-O) will be the most downfield in this region.

  • Azetidine Methine Carbon (C3, ~70-80 ppm): The carbon atom bonded to the oxygen will be significantly downfield.

  • Azetidine Methylene Carbons (C2 & C4, ~50-60 ppm): The two methylene carbons adjacent to the nitrogen atom. Due to the molecule's asymmetry, these may be non-equivalent.

Trustworthiness Through 2D NMR Correlation

While 1D NMR provides a list of parts, 2D NMR assembles them. These experiments are self-validating; the correlations observed must be consistent with the proposed structure.[6][7]

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds).[8] We expect to see correlations between the aromatic protons and, crucially, a network of correlations among all five azetidine protons, confirming the integrity of the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[8] It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, confirming C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.[8][9] For 3-(2,4-Dichlorophenoxy)azetidine, the most critical correlation is between the azetidine C3 proton and the aromatic C1 carbon, proving the ether linkage.

cluster_structure C1 C1(Ar) O O C1->O C3 C3(Azetidine) O->C3 H3 H3 C3->H3 C2 C2(Azetidine) C3->C2 C4 C4(Azetidine) C3->C4 H3->C1  ³JCH (Critical Link) H3->C2 ²JCH H3->C4 ²JCH

Caption: Key HMBC correlations confirming connectivity.

Comparative Techniques for Confirmation

While NMR provides the skeleton, MS and FTIR confirm the mass and functional components, respectively.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the molecular formula.

Why it's a Self-Validating System: For halogenated compounds, MS offers a unique fingerprint. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[10] A molecule with two chlorine atoms, like ours, will exhibit a characteristic isotopic pattern in the mass spectrum. The molecular ion (M) will appear as a cluster of peaks:

  • M+: Containing two ³⁵Cl atoms.

  • M+2: Containing one ³⁵Cl and one ³⁷Cl atom.

  • M+4: Containing two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) are highly predictable and provide definitive evidence for the presence of two chlorine atoms.[11] Any deviation from this pattern would immediately invalidate the proposed structure.

FTIR Spectroscopy: The Functional Group Snapshot

Fourier-Transform Infrared (FTIR) spectroscopy identifies the types of chemical bonds present by measuring their vibrational frequencies. While less specific than NMR, it quickly confirms the presence of key functional groups.

Expected Absorption Bands:

  • ~3350-3250 cm⁻¹ (N-H Stretch): Confirms the secondary amine of the azetidine ring.

  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Indicates the presence of the dichlorophenyl ring.

  • ~2950-2850 cm⁻¹ (Aliphatic C-H Stretch): Corresponds to the azetidine ring protons.

  • ~1250-1200 cm⁻¹ (Aryl-O Stretch): A strong, characteristic peak confirming the aryl ether linkage.[12]

  • ~850-750 cm⁻¹ (C-Cl Stretch): Indicates the presence of carbon-chlorine bonds.[13]

Data Summary and Comparison

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Maps unique proton and carbon environments.Provides detailed information on the chemical environment of each atom.Does not inherently provide connectivity between fragments.
2D NMR (COSY, HSQC, HMBC) Establishes the complete C-C and C-H framework and connectivity.Unambiguously links all atoms in the molecule, providing the definitive structural skeleton.[14]Can be complex to interpret; requires a sufficient sample concentration.
HRMS Determines exact mass and molecular formula.Extremely sensitive; provides a unique isotopic signature for chlorine, confirming elemental composition.[15]Provides no information on isomerism or atomic connectivity.
FTIR Identifies key functional groups present.Fast, simple, and confirms the presence of expected bonds (N-H, C-O-C, C-Cl).[16]Non-specific; does not provide information on the location of functional groups.

Experimental Protocols

This section provides generalized protocols. Specific instrument parameters should be optimized by the operator.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Solvent Choice Rationale: Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if the N-H proton is of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred as it slows down proton exchange, resulting in a sharper N-H signal.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Acquire a standard ¹H spectrum to check sample concentration and purity.

    • Acquire a ¹³C{¹H} spectrum.

    • Acquire 2D spectra: gCOSY, gHSQC, and gHMBC. The gHMBC experiment is crucial and should be allowed to run long enough to observe the key 2- and 3-bond correlations with good signal-to-noise.[14]

Protocol 2: HRMS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Ionization Technique Rationale: Electrospray ionization (ESI) is the preferred method for this molecule as the azetidine nitrogen can be easily protonated, forming a positive ion [M+H]⁺.[15]

  • Analysis: Infuse the sample directly or via an LC system into the mass spectrometer. Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-400).

  • Data Processing: Determine the accurate mass of the monoisotopic peak and use software to generate a predicted molecular formula. Critically, compare the observed isotopic cluster for [M]⁺ and [M+H]⁺ with the theoretical pattern for a C₉H₉Cl₂NO species.

Protocol 3: FTIR Analysis
  • Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • ATR Rationale: ATR-FTIR is a rapid and simple technique that requires minimal sample preparation and is suitable for solid or liquid samples.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum (typically by co-adding 16 or 32 scans) over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the major absorption peaks. Compare these peaks to known correlation tables to confirm the presence of the expected functional groups.

Conclusion

The structural validation of 3-(2,4-Dichlorophenoxy)azetidine is not achieved by a single experiment but by the logical and systematic convergence of data from an orthogonal set of analytical techniques. The detailed connectivity map from 1D and 2D NMR, the definitive molecular formula from HRMS with its characteristic chlorine isotopic pattern, and the functional group confirmation from FTIR together create a self-validating system. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the absolute confidence required for advancing molecules in the research and development pipeline.

References

  • MySkinRecipes. (n.d.). 3-(2,4-Dichlorophenoxy)azetidine.
  • PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid.
  • AERU, University of Hertfordshire. (n.d.). 2,4-D (Ref: L 208).
  • MDPI. (2020). 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study.
  • Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID.
  • PubMed Central (PMC). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • Spectroscopy Online. (2023). Halogenated Organic Compounds.
  • ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • International Journal of Pharmaceutical and Analytical Research. (n.d.). Core components of analytical method validation for small molecules-an overview. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Problem Solving.
  • OC Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • NIH. (n.d.). Phytochemical Analysis by FTIR of Zanthoxylum Acanthopodium, DC Fruit Ethanol Extract, N-hexan, Ethyl Acetate and Water Fraction. Retrieved from [Link]

  • PMC - NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Retrieved from [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of 3-(2,4-Dichlorophenoxy)azetidine Bioactivity: A Guide for Researchers

This guide provides a comprehensive framework for the comparative analysis of the bioactivity of 3-(2,4-Dichlorophenoxy)azetidine. As a novel compound with limited publicly available data, this document serves as a detai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of the bioactivity of 3-(2,4-Dichlorophenoxy)azetidine. As a novel compound with limited publicly available data, this document serves as a detailed roadmap for researchers in agrochemistry and drug discovery to investigate its potential as a plant growth regulator and explore its broader pharmacological profile. We will delve into the rationale behind its design, propose a series of robust bioassays for its evaluation, and compare its predicted activities against well-established compounds.

Introduction: Unveiling the Potential of a Hybrid Scaffold

3-(2,4-Dichlorophenoxy)azetidine is a fascinating hybrid molecule that marries the well-established herbicidal properties of the phenoxyacetic acid class with the unique structural and pharmacokinetic attributes of the azetidine ring. The 2,4-dichlorophenoxy moiety is the cornerstone of one of the first commercially successful selective herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D)[1][2]. This structural alert immediately suggests a potential mode of action as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants[1][2][3].

The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, is a strategic modification. Azetidines are increasingly recognized in medicinal chemistry for their ability to impart desirable properties such as metabolic stability, improved solubility, and rigid conformational constraints that can enhance binding to biological targets[4][5][6]. Their presence in several FDA-approved drugs underscores their therapeutic potential[5]. This guide will, therefore, explore the bioactivity of 3-(2,4-Dichlorophenoxy)azetidine from two primary perspectives: its predicted herbicidal activity and its potential for other pharmacological effects.

Predicted Bioactivity and Rationale for Comparison

Based on its chemical structure, the primary hypothesis is that 3-(2,4-Dichlorophenoxy)azetidine will exhibit auxin-like herbicidal activity. The dichlorinated phenoxy group is the key pharmacophore responsible for mimicking the natural plant hormone indole-3-acetic acid (IAA)[1][3]. By binding to auxin receptors, synthetic auxins like 2,4-D disrupt normal plant growth processes, leading to epinasty, stem curling, and ultimately, plant death[2][3].

To provide a thorough comparative analysis, we propose evaluating 3-(2,4-Dichlorophenoxy)azetidine against the following compounds:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound and the gold standard for phenoxy auxin herbicides. This will serve as the primary benchmark for herbicidal efficacy.

  • MCPA (2-methyl-4-chlorophenoxyacetic acid): Another widely used phenoxy herbicide, to provide a broader context within the same chemical class[7].

  • Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative, to assess the intrinsic bioactivity of the azetidine ring and its potential contribution to the overall activity profile[8][9].

  • Dicamba: A benzoic acid-based synthetic auxin herbicide, to compare the activity of the target compound with a different class of auxin mimics[7].

Experimental Workflows for Comparative Bioactivity Assessment

To empirically validate the predicted bioactivities and perform a rigorous comparative analysis, a multi-pronged experimental approach is essential. This section outlines the key experimental workflows.

Evaluation of Herbicidal Activity

The primary investigation will focus on confirming and quantifying the presumed herbicidal effects of 3-(2,4-Dichlorophenoxy)azetidine.

Herbicide_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis start Synthesize and Purify 3-(2,4-Dichlorophenoxy)azetidine dissolve Prepare Stock Solutions of Test Compounds start->dissolve serial_dilute Create Serial Dilutions dissolve->serial_dilute seed_germ Seed Germination and Root Elongation Assay serial_dilute->seed_germ whole_plant Whole Plant Phytotoxicity Assay serial_dilute->whole_plant receptor_bind Auxin Receptor Binding Assay serial_dilute->receptor_bind measure Measure Root Length, Phytotoxicity Score seed_germ->measure whole_plant->measure ic50 Calculate IC50/EC50 Values receptor_bind->ic50 measure->ic50 compare Comparative Analysis of Potency ic50->compare

Caption: Workflow for assessing the herbicidal bioactivity of the test compounds.

a) Seed Germination and Root Elongation Assay: This is a fundamental and sensitive bioassay to determine the effect of a compound on plant development[10][11][12].

  • Species Selection: Use seeds of a susceptible broadleaf species (e.g., Arabidopsis thaliana, cress, or lettuce) and a tolerant monocot species (e.g., maize or wheat).

  • Assay Setup: Place seeds on filter paper in petri dishes moistened with different concentrations of the test compounds. A control group with only the solvent should be included.

  • Incubation: Incubate the petri dishes in a controlled environment (temperature, light) for a defined period (e.g., 3-5 days).

  • Data Collection: Measure the primary root length and germination percentage for each treatment.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for root growth for each compound.

b) Whole Plant Phytotoxicity Assay: This assay provides a more holistic view of the herbicidal effects on mature plants[10].

  • Plant Material: Grow susceptible and tolerant plant species in pots to a specific growth stage (e.g., 2-4 true leaves).

  • Application: Apply the test compounds as a foliar spray at various concentrations. Include a vehicle control.

  • Observation: Observe the plants over a period of 14-21 days, recording symptoms of phytotoxicity such as epinasty, chlorosis, necrosis, and stunting.

  • Data Analysis: Score the phytotoxicity on a scale (e.g., 0-100%) and determine the half-maximal effective concentration (EC50) for each compound.

c) Auxin Receptor Binding Assay: This in vitro assay will help to determine if the herbicidal activity is mediated through the auxin signaling pathway[7].

  • Receptor Preparation: Isolate auxin-binding proteins (e.g., TIR1/AFB family proteins) from a suitable plant source or use a recombinant protein expression system.

  • Competitive Binding: Perform a competitive binding assay using a radiolabeled or fluorescently tagged auxin (e.g., [3H]-IAA) and varying concentrations of the test compounds.

  • Measurement: Measure the displacement of the labeled auxin by the test compounds.

  • Analysis: Determine the binding affinity (e.g., Ki) of each compound to the auxin receptor.

Evaluation of Broader Pharmacological Activity

Given the prevalence of the azetidine scaffold in medicinal chemistry, it is prudent to screen 3-(2,4-Dichlorophenoxy)azetidine for other potential bioactivities[4][5].

Pharmacological_Screening_Workflow cluster_prep Preparation cluster_assays Pharmacological Assays cluster_analysis Data Analysis start Prepare Stock Solutions of Test Compounds serial_dilute Create Serial Dilutions start->serial_dilute antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC determination) serial_dilute->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTT assay on cancer cell lines) serial_dilute->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (relevant targets) serial_dilute->enzyme_inhibition measure Measure MIC, IC50 values antimicrobial->measure cytotoxicity->measure enzyme_inhibition->measure compare Comparative Analysis of Bioactivity measure->compare

Sources

Validation

A Comparative Analysis for the Modern Researcher: 2,4-D Herbicide versus the Novel Analogue 3-(2,4-Dichlorophenoxy)azetidine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the vast landscape of agricultural and chemical research, the continuous evolution of molecular structures is paramount to en...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of agricultural and chemical research, the continuous evolution of molecular structures is paramount to enhancing efficacy, selectivity, and safety. The phenoxyacetic acid class of herbicides, with 2,4-Dichlorophenoxyacetic acid (2,4-D) as its vanguard, has been a cornerstone of broadleaf weed control for over seven decades.[1][2] Its mechanism and environmental impact are well-documented, providing a robust baseline for comparison. This guide delves into a comparative analysis of 2,4-D and a structurally related, yet less characterized molecule, 3-(2,4-Dichlorophenoxy)azetidine.

While 2,4-D is a household name in herbicidal science, 3-(2,4-Dichlorophenoxy)azetidine emerges as a novel derivative, primarily known as an intermediate in the synthesis of phenoxy-based plant growth regulators.[3] The replacement of the acetic acid moiety with an azetidine ring presents intriguing possibilities for altered biological activity, metabolic stability, and toxicological profiles. This guide will provide a comprehensive overview of 2,4-D, and through a structure-activity relationship lens, explore the potential attributes of 3-(2,4-Dichlorophenoxy)azetidine, offering a forward-looking perspective for researchers in the field.

Chemical and Physical Properties: A Tale of Two Moieties

A fundamental comparison begins with the distinct chemical architectures of these two compounds.

Property2,4-Dichlorophenoxyacetic acid (2,4-D)3-(2,4-Dichlorophenoxy)azetidine
Chemical Formula C₈H₆Cl₂O₃C₉H₉Cl₂NO
Molar Mass 221.04 g/mol [1]218.08 g/mol [3]
Appearance White to yellow powder[1]Not publicly available
Solubility in Water 900 mg/L[1]Not publicly available
Melting Point 140.5 °C[1]Not publicly available
CAS Number 94-75-7[1]1220028-20-5[3]

The core structural difference lies in the side chain attached to the 2,4-dichlorophenoxy group. In 2,4-D, this is a flexible carboxylic acid group, which is crucial for its auxin-like activity. In 3-(2,4-Dichlorophenoxy)azetidine, a four-membered nitrogen-containing heterocycle, the azetidine ring, is present. This substitution is expected to significantly influence the molecule's polarity, conformational rigidity, and interaction with biological targets.[4][5]

Mechanism of Action: Established Science and Informed Hypothesis

2,4-D: A Classic Synthetic Auxin

2,4-D is a quintessential synthetic auxin herbicide.[6][7] Its herbicidal effect is elicited by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth in susceptible broadleaf plants, ultimately causing vascular tissue destruction and plant death.[1][6] The key to its action is its absorption through the leaves and translocation to the meristematic tissues where it exerts its effects.[1]

2,4-D_Mechanism_of_Action 2_4_D_Application 2,4-D Application (Foliar) Absorption Absorption by Leaves 2_4_D_Application->Absorption Translocation Translocation to Meristems Absorption->Translocation Auxin_Mimicry Mimics Natural Auxin (IAA) Translocation->Auxin_Mimicry Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Mimicry->Uncontrolled_Growth Vascular_Disruption Vascular Tissue Disruption Uncontrolled_Growth->Vascular_Disruption Plant_Death Plant Death Vascular_Disruption->Plant_Death

Caption: Simplified workflow of 2,4-D's mechanism of action as a synthetic auxin herbicide.

3-(2,4-Dichlorophenoxy)azetidine: A Potential Bioisostere?

Given its structural similarity to 2,4-D, it is plausible that 3-(2,4-Dichlorophenoxy)azetidine also functions as a plant growth regulator.[3] The azetidine ring, being a bioisostere of other functional groups, could potentially interact with auxin binding sites. However, the replacement of the carboxylic acid group, which is critical for the proton motive force-driven transport of auxins, suggests a potentially different mode of uptake, translocation, and receptor interaction.

The azetidine moiety is known to enhance metabolic stability and receptor selectivity in pharmaceutical compounds.[4] In an agrochemical context, this could translate to:

  • Altered Persistence: The stability of the azetidine ring might lead to longer persistence in the plant or the environment.

  • Modified Selectivity: The change in the side chain could alter the spectrum of susceptible plant species.

  • Novel Target Interaction: While auxin mimicry is a strong possibility, the potential for interaction with other cellular targets cannot be ruled out without experimental data.

Synthesis and Formulation: From Benchtop to Field

Synthesis of 2,4-D

The industrial synthesis of 2,4-D is a well-established process, typically involving the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base.[8]

2_4_D_Synthesis Dichlorophenol 2,4-Dichlorophenol Reaction Condensation Reaction Dichlorophenol->Reaction Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction Base Base (e.g., NaOH) Base->Reaction 2_4_D_Salt 2,4-D Sodium Salt Reaction->2_4_D_Salt Acidification Acidification 2_4_D_Salt->Acidification 2_4_D_Acid 2,4-Dichlorophenoxyacetic Acid Acidification->2_4_D_Acid

Caption: Simplified schematic of the industrial synthesis of 2,4-D.

Putative Synthesis of 3-(2,4-Dichlorophenoxy)azetidine

Toxicological and Environmental Profile: A Critical Comparison

2,4-D: A Well-Studied Herbicide

The toxicology of 2,4-D has been extensively studied. It is classified as moderately toxic to mammals.[10] Acute exposure can lead to a range of symptoms, and there has been ongoing research into its potential long-term health effects.[11][12] Environmentally, 2,4-D is non-persistent in soil but can be more persistent in anaerobic aquatic environments.[1][10] Certain ester formulations of 2,4-D can be highly toxic to fish and other aquatic life.[1]

Toxicological Endpoint2,4-D (Data from various studies)3-(2,4-Dichlorophenoxy)azetidine
Acute Oral LD₅₀ (rat) 699 mg/kg[1]Not publicly available
Dermal Irritation Can cause irritation[2]Not publicly available
Aquatic Toxicity Varies by formulation; esters can be highly toxic[1]Not publicly available
Environmental Persistence Non-persistent in soil, more persistent in anaerobic water[1][10]Not publicly available
3-(2,4-Dichlorophenoxy)azetidine: An Unknown Quantity

Without experimental data, the toxicological and environmental profile of 3-(2,4-Dichlorophenoxy)azetidine can only be hypothesized. The presence of the 2,4-dichlorophenyl moiety suggests that it may share some toxicological properties with 2,4-D. However, the azetidine ring could significantly alter its metabolic fate in organisms and its degradation pathways in the environment. The increased metabolic stability often associated with azetidine-containing compounds could lead to greater bioaccumulation potential, a critical consideration for environmental risk assessment.[4]

Experimental Protocols for Comparative Evaluation

To empirically compare these two compounds, a series of standardized experimental protocols would be necessary. The following outlines key experimental workflows.

Herbicidal Efficacy Assessment

Objective: To determine and compare the herbicidal activity of 2,4-D and 3-(2,4-Dichlorophenoxy)azetidine on a panel of broadleaf and grass weed species.

Step-by-Step Protocol:

  • Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus for broadleaf, Echinochloa crus-galli for grass) in a controlled environment (greenhouse or growth chamber).

  • Herbicide Application: At the 3-4 leaf stage, apply a range of concentrations of each compound, including a vehicle control. Application should be performed using a calibrated sprayer to ensure uniform coverage.

  • Efficacy Evaluation: At 7, 14, and 21 days after treatment, visually assess plant injury using a 0-100% scale (0 = no effect, 100 = complete death).

  • Dose-Response Analysis: Determine the GR₅₀ (the concentration required to cause a 50% reduction in growth) for each compound and each plant species.

In Vitro Cytotoxicity Assay

Objective: To assess the potential toxicity of the compounds to mammalian cells.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., human liver carcinoma cells, HepG2) under standard conditions.

  • Compound Exposure: Seed cells in 96-well plates and expose them to a serial dilution of each compound for 24 or 48 hours.

  • Viability Assessment: Use a standard cytotoxicity assay, such as the MTT or neutral red uptake assay, to determine cell viability.

  • IC₅₀ Determination: Calculate the IC₅₀ (the concentration that inhibits 50% of cell viability) for each compound.

Experimental_Workflow cluster_0 Herbicidal Efficacy cluster_1 Cytotoxicity Plant_Growth 1. Plant Cultivation Application 2. Herbicide Application Plant_Growth->Application Evaluation 3. Visual Assessment Application->Evaluation GR50 4. GR₅₀ Determination Evaluation->GR50 Cell_Culture 1. Cell Culture Exposure 2. Compound Exposure Cell_Culture->Exposure Viability 3. Viability Assay Exposure->Viability IC50 4. IC₅₀ Determination Viability->IC50

Caption: A comparative experimental workflow for evaluating herbicidal efficacy and cytotoxicity.

Future Perspectives and Research Directions

The comparison of 2,4-D and 3-(2,4-Dichlorophenoxy)azetidine highlights a classic paradigm in chemical research: the incremental modification of a known active scaffold to explore new chemical space and potentially improved properties. While 2,4-D remains a vital tool in agriculture, the exploration of analogues like 3-(2,4-Dichlorophenoxy)azetidine is crucial for the development of next-generation herbicides with potentially enhanced selectivity, lower environmental impact, and novel modes of action.

Future research should focus on obtaining empirical data for 3-(2,4-Dichlorophenoxy)azetidine. Key research questions include:

  • What is the herbicidal efficacy and spectrum of activity of 3-(2,4-Dichlorophenoxy)azetidine?

  • Does it act as a synthetic auxin, and if so, what are its binding affinities to auxin receptors compared to 2,4-D?

  • What is its metabolic fate in plants and other organisms?

  • What is its toxicological profile and environmental persistence?

Answering these questions will not only elucidate the potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships governing phenoxy-based plant growth regulators.

Conclusion

This guide has provided a comprehensive comparison of the well-established herbicide 2,4-D and the novel analogue 3-(2,4-Dichlorophenoxy)azetidine. While a direct comparison is hampered by the lack of public data on the latter, a theoretical analysis based on chemical structure suggests that the substitution of the acetic acid moiety with an azetidine ring could lead to significant differences in biological activity, metabolism, and environmental fate. The established profile of 2,4-D serves as an invaluable benchmark for the future experimental evaluation of 3-(2,4-Dichlorophenoxy)azetidine and other next-generation herbicide candidates. The provided experimental frameworks offer a clear path for researchers to undertake such a comparative analysis, thereby contributing to the advancement of agricultural science.

References

  • Wikipedia. (2024). 2,4-Dichlorophenoxyacetic acid. [Link]

  • Zuanazzi, C., et al. (2020). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]

  • Kleszczyńska, H., & Sarapuk, J. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]

  • MySkinRecipes. (n.d.). 3-(2,4-Dichlorophenoxy)azetidine. [Link]

  • AERU. (n.d.). 2,4-D (Ref: L 208). University of Hertfordshire. [Link]

  • Singh, S., & Kumar, V. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Kaur, R., et al. (2021). Azetidines of pharmacological interest. PubMed. [Link]

  • ATSDR. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. [Link]

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link]

  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

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Comparative

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 3-(2,4-Dichlorophenoxy)azetidine

For our audience of fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 3-(2,4-Dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

For our audience of fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 3-(2,4-Dichlorophenoxy)azetidine. The azetidine ring is a valuable structural motif in medicinal chemistry, prized for its ability to impart metabolic stability and desirable binding properties.[1] When functionalized with a 2,4-dichlorophenoxy group, it becomes a key intermediate for various bioactive molecules.[1]

The journey from a successful synthesis to a viable drug candidate or agrochemical is paved with rigorous analytical validation. Impurities, even in trace amounts, can alter biological activity, introduce toxicity, and compromise regulatory approval. Therefore, a robust, multi-faceted approach to purity assessment is not just a quality control checkpoint; it is a fundamental component of the research and development process. This guide moves beyond simple protocol listings to explain the causality behind our analytical choices, empowering you to design a self-validating system for purity determination.

Anticipating the Challenge: Potential Impurities in Synthesis

A definitive purity assessment strategy begins with understanding the potential impurities that may arise during synthesis. While various synthetic routes to functionalized azetidines exist, a common approach involves the nucleophilic substitution of a leaving group on the azetidine ring with 2,4-dichlorophenate.[2][3]

This pathway logically suggests the following potential impurities:

  • Starting Materials: Unreacted 3-hydroxyazetidine (or its protected/activated form) and 2,4-dichlorophenol.

  • Reagent-Related Impurities: Residual coupling agents, bases (e.g., triethylamine), or catalysts.

  • Solvent-Related Impurities: Residual solvents from the reaction and purification steps (e.g., Dioxane, Acetonitrile, Ethyl Acetate).

  • By-products: Products from side reactions, such as the formation of dimers or isomers.

A successful analytical workflow must be capable of separating, identifying, and quantifying these diverse chemical entities.

Orthogonal Analytical Approaches: A Comparative Analysis

Relying on a single analytical technique is insufficient for a comprehensive purity profile. Regulatory bodies and sound scientific practice advocate for an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that impurities missed by one method are detected by another. We will compare the workhorses of small molecule analysis: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) coupled with chromatography.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[4][5] It excels at separating the target analyte from closely related impurities.

Causality Behind the Method: The choice of a reversed-phase C18 column is a logical starting point for a molecule of this polarity. The acidic modifier (formic or acetic acid) in the mobile phase is crucial for protonating the azetidine nitrogen, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase. UV detection is suitable due to the aromatic dichlorophenoxy moiety, which provides a strong chromophore.[6]

Data Presentation: Hypothetical HPLC Purity Analysis

ParameterBatch ABatch B (Repurified)
Retention Time (min) 5.215.22
Peak Area (%) 98.5%99.8%
Impurity 1 (RT 3.8 min) 0.8%0.1%
Impurity 2 (RT 6.1 min) 0.5%<0.05% (Below LOQ)
Impurity 3 (RT 2.5 min) 0.2%0.1%

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Accurately weigh ~1 mg of 3-(2,4-Dichlorophenoxy)azetidine and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute as needed.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

  • Analysis: Inject the sample and integrate all peaks. Purity is typically reported as area percent.

Quantitative NMR (qNMR): The Power of Absolute Quantification

While HPLC provides excellent relative purity data, qNMR offers a primary method of quantification, determining the absolute purity of a substance without the need for a specific reference standard of the same compound.[7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Causality Behind the Method: The key to a successful qNMR experiment is the selection of a high-purity internal standard with a known concentration that has resonances in a clean region of the spectrum, away from any analyte or impurity signals.[8] Dimethyl sulfone or maleic acid are excellent choices. A long relaxation delay (D1) is critical to ensure complete relaxation of all protons, a prerequisite for accurate integration and quantification.[7]

Experimental Protocol: ¹H qNMR Purity Assay

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard (IS) Preparation: Prepare a stock solution of a certified internal standard (e.g., maleic acid) of known concentration in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh a known amount of the synthesized 3-(2,4-Dichlorophenoxy)azetidine (~10-20 mg) and a precise volume of the IS stock solution into a vial. Dissolve completely in the deuterated solvent and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° (calibrated).

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for quantitative work).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): Sufficient for a high signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing: Apply phasing and baseline correction. Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Calculation: The purity (P) is calculated using the following equation:

    • P (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    • Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P_IS = Purity of the internal standard.

Chromatography-Mass Spectrometry (GC-MS/LC-MS): Definitive Identification

For identifying unknown impurities, nothing surpasses the specificity of mass spectrometry.[4] When coupled with a chromatographic inlet (Gas or Liquid), it provides separation and structural information simultaneously.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable impurities, particularly residual solvents. Derivatization may be required for the main analyte to increase its volatility.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most versatile method. It uses the same separation principles as HPLC but provides mass data for each eluting peak, allowing for the determination of the molecular weight of impurities.[10][11] This is invaluable for proposing structures of unknown by-products.

Causality Behind the Method: Electrospray Ionization (ESI) in positive mode is the logical choice for LC-MS, as the azetidine nitrogen is readily protonated to form [M+H]⁺ ions. This provides a clear molecular weight for the parent compound and any nitrogen-containing impurities. Tandem MS (MS/MS) experiments can then be performed to fragment these ions, providing structural clues for definitive identification.[11][12]

Experimental Protocol: LC-MS Impurity Identification

  • Instrumentation: An LC-MS system, preferably with high-resolution mass spectrometry (e.g., TOF or Orbitrap) for accurate mass measurements.

  • LC Method: Utilize the same HPLC method described in Section 1. The flow can be split before entering the mass spectrometer if necessary.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Scan Range: m/z 50 - 1000.

  • Analysis: Acquire data for the sample injection. Extract ion chromatograms (EICs) for the expected m/z of potential impurities (e.g., starting materials). For unknown peaks in the total ion chromatogram (TIC), analyze their mass spectra to determine their molecular weight.

Integrated Purity Assessment Workflow

A robust purity assessment strategy integrates these techniques into a logical sequence. The initial synthesis product undergoes a multi-step analysis to build a complete purity profile.

G cluster_0 Phase 1: Initial Characterization & Screening cluster_1 Phase 2: Quantitative Purity Determination cluster_2 Phase 3: Final Certification A Synthesized Batch of 3-(2,4-Dichlorophenoxy)azetidine B Structural Confirmation (¹H NMR, ¹³C NMR) A->B Identity Check C Qualitative Impurity Screen (LC-MS) A->C Impurity ID D Residual Solvent Analysis (Headspace GC-MS) A->D Safety Check E Primary Assay: High-Resolution HPLC-UV (Area % Purity) C->E Quantify Knowns G Combine Data: Identify & Quantify Impurities D->G E->G F Orthogonal Assay (Optional but Recommended): Quantitative NMR (qNMR) (Absolute Purity) F->G Confirmatory Data H Generate Certificate of Analysis (CoA) G->H

Caption: Integrated workflow for comprehensive purity assessment.

Comparative Summary of Analytical Techniques

TechniquePrincipleKey AdvantagesKey LimitationsBest For
HPLC-UV Differential partitioning between mobile and stationary phasesHigh resolution, robust, excellent for routine QC, widely available.[5]Requires a reference standard for quantification, chromophore needed for UV detection.Quantifying known impurities, routine purity checks, stability studies.[6]
qNMR Signal intensity is proportional to the number of nucleiAbsolute quantification without a specific analyte standard, non-destructive, provides structural info.[7]Lower sensitivity than HPLC, requires expensive equipment, can be complex to set up.[8]Certifying reference materials, determining absolute purity of final products.
LC-MS Separation by chromatography, detection by mass-to-charge ratioUnmatched specificity for impurity identification, high sensitivity.[4]Quantification can be complex due to ionization differences, expensive.Identifying unknown impurities, confirming structures of by-products.[11]
GC-MS Separation of volatile compounds in a gaseous mobile phaseGold standard for volatile impurities like residual solvents.[9]Limited to thermally stable and volatile compounds, may require derivatization.Residual solvent analysis, analysis of volatile starting materials.

Conclusion: A Commitment to Scientific Integrity

Assessing the purity of a synthesized compound like 3-(2,4-Dichlorophenoxy)azetidine is a multi-dimensional task that demands a thoughtful, evidence-based strategy. No single method can provide a complete picture. The true power lies in the orthogonal application of these techniques: HPLC for robust, high-throughput quantification; LC-MS for the definitive identification of what those separated peaks are; and qNMR for an absolute, reference-standard-independent measure of purity.

By understanding the causality behind each method and integrating them into a self-validating workflow, researchers can ensure the quality, safety, and efficacy of their molecules, building a foundation of trust and scientific integrity from the bench to final application.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(2,4-Dichlorophenoxy)azetidine. Retrieved from [Link]

  • Wanner, M. J., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(3), 225-241. Available from: [Link]

  • Mackenzie, A.R. et al. (2000). Synthesis of azetidine derivatives. Google Patents.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available from: [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • Dalaf, A. H., & Jumaa, F. H. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar. Available from: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Manolakis, Y., et al. (2013). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). Journal of Agricultural and Food Chemistry, 61(33), 7854–7862. Available from: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available from: [Link]

  • Chamkasem, N., & Morris, C. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science, 4(2), 9-16. Available from: [Link]

  • Inamuddin, et al. (2024). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Ahmadvand, M., et al. (2022). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. DESWATER. Available from: [Link]

  • Yaya, E., & Taddesse, A. M. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. ResearchGate. Available from: [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available from: [Link]

  • Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49363-49386. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-260. Available from: [Link]

  • Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. ResearchGate. Available from: [Link]

  • Dalaf, A. H., & Jumaa, F. H. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2). Available from: [Link]

  • Chamkasem, N. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Chen, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE, 13(1), e0191149. Available from: [Link]

  • Integrated Liner Technologies (ILT). (2024). Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Cui, Q., et al. (2022). Research Progress of NMR in Natural Product Quantification. Molecules, 27(21), 7244. Available from: [Link]

  • Klubo-Gwiezdzinska, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 863–885. Available from: [Link]

  • Yaya, E., & Taddesse, A. M. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. ChemSearch Journal, 13(2), 48-56. Available from: [Link]

  • Lee, S., & Kim, J. (2014). Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization. Journal of AOAC International, 97(4), 1152-1156. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2,4-Dichlorophenoxy)azetidine

Comprehensive Safety Protocol: Handling 3-(2,4-Dichlorophenoxy)azetidine This document provides a detailed safety and handling guide for 3-(2,4-Dichlorophenoxy)azetidine (CAS Number 1220028-20-5).[1][2] As a research che...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 3-(2,4-Dichlorophenoxy)azetidine

This document provides a detailed safety and handling guide for 3-(2,4-Dichlorophenoxy)azetidine (CAS Number 1220028-20-5).[1][2] As a research chemical, it is imperative to handle this compound with the utmost care, adhering to stringent safety protocols to mitigate potential risks. This guide is intended for laboratory personnel, including researchers, chemists, and technicians, who may be involved in the handling, storage, or disposal of this substance.

Understanding the Hazard Profile
  • 2,4-Dichlorophenoxy Moiety: The precursor, 2,4-Dichlorophenoxyacetic acid, is a well-documented herbicide with known toxicological effects.[3] It is classified as harmful if swallowed, a skin sensitizer, and capable of causing serious eye damage and respiratory irritation.[3] Furthermore, there is evidence suggesting it may be a carcinogen and a reproductive toxicant.[4][5]

  • Azetidine Moiety: Azetidine itself is a flammable liquid that can cause severe skin burns and eye damage.[6][7] The strained four-membered ring can also imply reactivity under certain conditions.

Based on this analysis, 3-(2,4-Dichlorophenoxy)azetidine should be treated as a hazardous substance with the potential for skin and eye irritation, allergic reactions, and long-term health effects.

Hazard Identification Summary Table

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[3]Ingestion
Skin Corrosion/Irritation Expected to be a skin irritant and may cause burns.[6]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye damage.[6]Ocular Contact
Respiratory/Skin Sensitization May cause an allergic skin reaction.[3]Dermal Contact
Carcinogenicity Suspected of causing cancer.[4][5]Inhalation, Dermal, Ingestion
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[4][5]Inhalation, Dermal, Ingestion
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation
Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following PPE is mandatory when working with 3-(2,4-Dichlorophenoxy)azetidine in any form (solid or in solution).

PPE Requirements Table

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye damage.[6][8]
Hands Double-gloving with nitrile gloves.[9]Provides a primary barrier against skin contact. The outer glove should be changed immediately upon contamination.
Body A chemically resistant lab coat, worn fully buttoned.Protects against accidental spills and contamination of personal clothing.[10]
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the solid compound or creating solutions.[11]To prevent inhalation of airborne particles that can cause respiratory irritation and potential long-term health effects.[12]
Feet Closed-toe shoes.Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Pre-Experiment Preparations
  • Designated Work Area: All work with 3-(2,4-Dichlorophenoxy)azetidine must be conducted in a designated area within a certified chemical fume hood.[13]

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[14] A spill kit appropriate for chemical spills should also be available.

  • Review of Procedures: Before starting any new procedure, a thorough review of the experimental plan and the associated risks is essential.

Step-by-Step Handling Protocol
  • Weighing the Compound:

    • Don all required PPE.

    • Perform all weighing operations within the chemical fume hood to minimize inhalation exposure.

    • Use a disposable weighing boat.

    • After weighing, carefully clean the balance and surrounding area with a suitable solvent (e.g., isopropanol) to remove any residual particles.

  • Preparing Solutions:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

    • If sonication or heating is required, ensure proper ventilation and avoid creating aerosols.

  • Running Reactions:

    • Conduct all reactions within the fume hood.

    • Use appropriate glassware and ensure all connections are secure.

    • Continuously monitor the reaction for any unexpected changes.

Post-Experiment Procedures
  • Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. A triple rinse with an appropriate solvent is recommended.

  • Waste Segregation: All contaminated materials, including gloves, weighing boats, and pipette tips, must be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.[15]

Waste Collection and Storage
  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, weighing boats) in a designated, clearly labeled hazardous waste container.[16]

  • Liquid Waste: Collect all liquid waste containing 3-(2,4-Dichlorophenoxy)azetidine in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[16]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Final Disposal

All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[3][17]

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is crucial.

Emergency Response Flowchart

EmergencyResponse cluster_exposure Exposure Event cluster_spill Spill Event cluster_actions Immediate Actions cluster_followup Follow-up skin_contact Skin Contact wash_skin Wash with soap and water for 15 minutes skin_contact->wash_skin eye_contact Eye Contact flush_eyes Flush eyes with water for 15 minutes eye_contact->flush_eyes inhalation Inhalation fresh_air Move to fresh air inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse mouth with water (do NOT induce vomiting) ingestion->rinse_mouth spill Spill evacuate Evacuate the area spill->evacuate alert Alert colleagues and supervisor spill->alert spill_kit Use spill kit for small spills (if trained) spill->spill_kit ehs Contact Environmental Health & Safety spill->ehs medical_attention Seek immediate medical attention wash_skin->medical_attention flush_eyes->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention report Complete incident report ehs->report medical_attention->report

Caption: Emergency response workflow for exposure or spill events.

References

  • 3-(2,4-Dichlorophenoxy)azetidine - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH & Co.KG. (n.d.). Retrieved from [Link]

  • Safe Handling of Azides - safety.pitt.edu. (2013, February 1). Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]

  • Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. (n.d.). Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3). Retrieved from [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. (2017, April). Retrieved from [Link]

  • Safety in Academic Chemistry Laboratories - American Chemical Society. (2017, March 6). Retrieved from [Link]

  • Chemical Safety Guide, 5th Ed - ORS. (n.d.). Retrieved from [Link]

  • 2,4-Dichlorophenoxyacetic Acid - CDC. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.). Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]

  • Leanne Chan OSHA: Safety and Health Regulations for Employees in the Chemical Industry The workplace today is typically consider - LearnChemE. (n.d.). Retrieved from [Link]

  • Types of PPE to Wear When Compounding Hazardous Drugs - Provista. (2022, August 25). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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3-(2,4-Dichlorophenoxy)azetidine
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